molecular formula C5H11BrO B3187608 4-Bromopentan-1-ol CAS No. 16103-56-3

4-Bromopentan-1-ol

Cat. No.: B3187608
CAS No.: 16103-56-3
M. Wt: 167.04 g/mol
InChI Key: DIZWQJCOIVIQBG-UHFFFAOYSA-N
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Description

4-Bromopentan-1-ol (CAS 16103-56-3) is a brominated alcohol compound with the molecular formula C 5 H 11 BrO and a molecular weight of 167.04 g/mol [ ]. This chemical serves as a valuable intermediate and reference standard in scientific research and development, particularly in the pharmaceutical sector [ ]. It is compliant with regulatory guidelines and is supplied for analytical purposes such as method development, validation, and quality control during drug synthesis [ ]. As a building block in organic synthesis, this compound is a key precursor for the development of more complex molecules. Scientific literature indicates that related ω-bromoalcohols are frequently utilized in click chemistry to create key intermediates, such as ω-azidoalcohols [ ]. These intermediates are crucial in medicinal chemistry campaigns, for example, in the design and synthesis of novel ether phospholipid analogues with evaluated antiparasitic activity against organisms like Leishmania infantum and Trypanosoma cruzi [ ]. The presence of both a bromine atom and a hydroxyl group on a short carbon chain makes this compound a versatile reagent for further functionalization, enabling researchers to explore structure-activity relationships in the quest for new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and use of this chemical in a laboratory setting.

Properties

IUPAC Name

4-bromopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(6)3-2-4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZWQJCOIVIQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16103-56-3
Record name 4-bromopentan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopentan-1-ol (CAS: 16103-56-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromopentan-1-ol (CAS number 16103-56-3), a valuable building block in organic synthesis. This document consolidates available data on its chemical and physical properties, safety and handling procedures, and a representative synthetic protocol.

Chemical Identity and Physical Properties

PropertyValueSource
CAS Number 16103-56-3[1]
Molecular Formula C₅H₁₁BrO[1]
Molecular Weight 167.05 g/mol [2]
IUPAC Name This compound[1]
Synonyms 4-bromo-1-pentanol, 1-Pentanol, 4-bromo-[1][2]
Canonical SMILES CC(CCCO)Br[3]
InChIKey DIZWQJCOIVIQBG-UHFFFAOYSA-N[3]

Computed Physical Properties

The following table summarizes the computed physical properties of this compound, which can serve as estimates in the absence of experimental data.

PropertyValueSource
XLogP3 1.4[1][4][5]
Topological Polar Surface Area 20.2 Ų[1][4][5]
Hydrogen Bond Donor Count 1[1][4][5]
Hydrogen Bond Acceptor Count 1[1][4][5]
Rotatable Bond Count 3[1][4][5]
Exact Mass 165.99933 Da[1][4][5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely reported. However, based on its structure, the expected spectral characteristics would include:

  • ¹H NMR: Signals corresponding to the methyl protons, methylene (B1212753) protons adjacent to the alcohol and bromide, the methine proton attached to the bromine, and the hydroxyl proton.

  • ¹³C NMR: Five distinct signals for the five carbon atoms in the structure.

  • IR: A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, and C-H stretching and bending vibrations. A C-Br stretching absorption would also be expected.

  • Mass Spectrometry: The molecular ion peak and characteristic isotopic pattern for a bromine-containing compound.

Synthesis

Representative Experimental Protocol: Synthesis of a Bromoalkanol from a Diol

G reagents 1,4-Pentanediol (B150768) Hydrobromic Acid (48% aq.) Toluene reaction_vessel Reaction Vessel (Continuous Extraction Setup) reagents->reaction_vessel heating Heating (e.g., 80-90 °C) reaction_vessel->heating monitoring Reaction Monitoring (e.g., GC, TLC) heating->monitoring workup Aqueous Workup (Wash with NaHCO₃, Brine) monitoring->workup Upon completion drying Drying (Anhydrous Na₂SO₄) workup->drying purification Purification (Distillation or Chromatography) drying->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a reaction vessel equipped for continuous extraction (e.g., a Dean-Stark apparatus), combine 1,4-pentanediol and an appropriate solvent such as toluene.

  • Addition of Reagent: Add a stoichiometric excess of 48% aqueous hydrobromic acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain this temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[6]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the organic layer to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Applications in Synthesis

This compound is a useful intermediate in organic synthesis. The presence of both a hydroxyl group and a bromine atom allows for a variety of subsequent reactions. The hydroxyl group can be protected or converted to other functional groups, while the bromine atom can participate in nucleophilic substitution or coupling reactions.

One potential application is in the synthesis of substituted tetrahydropyrans through intramolecular cyclization. The general scheme for such a reaction is depicted below.

G start This compound cyclization Intramolecular SN2 Reaction start->cyclization base Base (e.g., NaH, K₂CO₃) base->cyclization product 2-Methyltetrahydro- 2H-pyran cyclization->product

Caption: Intramolecular cyclization of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

  • GHS Classification:

    • Skin irritation (Category 2)[1]

    • Serious eye irritation (Category 2A)[1]

    • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1]

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[2]

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Guide to the Stereoselective Synthesis of (4R)-4-bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the stereoselective synthesis of (4R)-4-bromopentan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The strategy hinges on a chiral pool approach, commencing with the readily available and enantiopure starting material, (R)-1,3-butanediol. This document details the proposed synthetic route, encompassing key transformations, experimental protocols, and expected outcomes, with a focus on maintaining stereochemical integrity throughout the synthesis.

Synthetic Strategy Overview

The stereoselective synthesis of (4R)-4-bromopentan-1-ol is strategically designed to proceed via a multi-step sequence starting from (R)-1,3-butanediol. The core of this strategy involves the selective functionalization of the two hydroxyl groups of the starting material, followed by a one-carbon homologation and subsequent stereospecific bromination.

The proposed synthetic pathway can be visualized as follows:

Synthesis_Pathway A (R)-1,3-butanediol B Selectively Protected (R)-3-hydroxybutanol A->B  Selective Protection   C Activated Hydroxyl Intermediate B->C  Activation of  Secondary -OH   D One-Carbon Extended Intermediate C->D  One-Carbon  Homologation   E (R)-pentane-1,4-diol D->E  Reduction/Deprotection   F (4R)-4-bromopentan-1-ol E->F  Stereospecific  Bromination  

Figure 1: Proposed synthetic pathway for (4R)-4-bromopentan-1-ol.

Sourcing of the Chiral Precursor: (R)-1,3-Butanediol

The foundation of this stereoselective synthesis is the availability of enantiomerically pure (R)-1,3-butanediol. Biocatalytic methods have emerged as highly efficient and environmentally benign routes to this chiral synthon.

Biocatalytic Asymmetric Reduction

A prominent method for producing (R)-1,3-butanediol is the asymmetric reduction of 4-hydroxy-2-butanone (B42824). This biotransformation can be achieved with high enantioselectivity using various microorganisms. For instance, the yeast strain Candida krusei ZJB-09162 has been shown to effectively catalyze this reduction.[1][2]

Table 1: Biocatalytic Synthesis of (R)-1,3-Butanediol

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
Candida krusei ZJB-091624-hydroxy-2-butanone(R)-1,3-butanediol96.699.0[1][2]
Pichia jadinii HBY614-hydroxy-2-butanone(R)-1,3-butanediol85.1100

Detailed Synthetic Protocol

The following sections outline the proposed experimental procedures for each step of the synthesis.

Step 1: Selective Protection of the Primary Alcohol

To differentiate the reactivity of the two hydroxyl groups in (R)-1,3-butanediol, the less sterically hindered primary alcohol is selectively protected. A common and effective protecting group for this purpose is the trityl (triphenylmethyl) group.

Experimental Protocol:

  • To a solution of (R)-1,3-butanediol (1.0 eq) in anhydrous pyridine, add trityl chloride (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice-water and extract the product with diethyl ether.

  • Wash the organic layer with saturated aqueous copper sulfate (B86663) solution to remove pyridine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the selectively protected intermediate.

Step 2: Activation of the Secondary Alcohol

The secondary hydroxyl group of the protected diol is then converted into a good leaving group, such as a tosylate or mesylate, to facilitate the subsequent nucleophilic substitution.

Experimental Protocol:

  • Dissolve the protected (R)-3-hydroxybutanol (1.0 eq) in anhydrous dichloromethane (B109758) and cool to 0 °C.

  • Add triethylamine (B128534) (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the tosylated intermediate.

Step 3: One-Carbon Homologation

The introduction of the fifth carbon atom can be achieved via nucleophilic substitution of the tosylate with a one-carbon nucleophile, such as sodium cyanide.

Experimental Protocol:

  • Dissolve the tosylated intermediate (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).

  • Add sodium cyanide (1.5 eq) and heat the mixture to 60-70 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the nitrile intermediate.

Step 4: Reduction and Deprotection

The nitrile group is reduced to a primary amine, which can then be converted to a hydroxyl group, and the trityl protecting group is removed. A one-pot reduction of the nitrile and cleavage of the trityl ether can be challenging. A two-step process is more reliable. First, the nitrile is reduced to the corresponding alcohol.

Experimental Protocol (Nitrile to Alcohol):

  • The nitrile intermediate can be hydrolyzed to the carboxylic acid under acidic or basic conditions, followed by reduction to the primary alcohol using a reducing agent like lithium aluminum hydride (LAH).

  • Alternatively, a partial reduction of the nitrile to the aldehyde followed by further reduction to the alcohol can be performed.

Deprotection of the Trityl Group:

  • The trityl group can be removed under mild acidic conditions, for example, by treatment with a solution of p-toluenesulfonic acid in methanol (B129727) or formic acid.

This sequence of reactions will yield (R)-pentane-1,4-diol.

Step 5: Stereospecific Bromination

The final step involves the stereospecific conversion of the secondary hydroxyl group of (R)-pentane-1,4-diol to a bromide with inversion of configuration to yield the desired (4R)-4-bromopentan-1-ol. The Appel reaction is a suitable method for this transformation.

Experimental Workflow for Bromination:

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve (R)-pentane-1,4-diol and triphenylphosphine (B44618) in CH2Cl2 B Cool to 0 °C A->B C Add carbon tetrabromide slowly B->C D Stir at room temperature C->D E Monitor by TLC D->E F Concentrate the reaction mixture E->F  Reaction Complete   G Purify by column chromatography F->G H Characterize the final product G->H

Figure 2: Experimental workflow for the Appel reaction.

Experimental Protocol (Appel Reaction):

  • To a solution of (R)-pentane-1,4-diol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford (4R)-4-bromopentan-1-ol.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis. These are estimated yields based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and scale.

Table 2: Summary of Expected Yields

StepTransformationStarting MaterialProductExpected Yield (%)
1Selective Protection(R)-1,3-butanediolSelectively Protected Diol85-95
2Activation of -OHProtected DiolTosylated Intermediate90-98
3One-Carbon HomologationTosylated IntermediateNitrile Intermediate70-85
4Reduction/DeprotectionNitrile Intermediate(R)-pentane-1,4-diol75-90
5Stereospecific Bromination(R)-pentane-1,4-diol(4R)-4-bromopentan-1-ol70-85
Overall - (R)-1,3-butanediol (4R)-4-bromopentan-1-ol 35-60

Conclusion

This technical guide outlines a comprehensive and stereocontrolled synthetic route to (4R)-4-bromopentan-1-ol from the chiral precursor (R)-1,3-butanediol. The proposed pathway utilizes well-established and reliable chemical transformations, ensuring high stereochemical fidelity. The detailed experimental protocols and expected yields provide a solid framework for researchers and scientists in the fields of drug discovery and organic synthesis to produce this valuable chiral intermediate. Further optimization of each step may be necessary to achieve maximum yields and purity on a larger scale.

References

An In-depth Technical Guide to the Physical Properties of 4-bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of 4-bromopentan-1-ol, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document synthesizes available data and presents detailed experimental methodologies for the determination of these key physical constants.

Physicochemical Properties of this compound

This compound is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. These functional groups significantly influence its physical properties, such as boiling point, density, and solubility, primarily through their contributions to intermolecular forces, including dipole-dipole interactions and hydrogen bonding.

1.1. General Properties

Below is a summary of the general chemical properties of this compound.

PropertyValueSource
CAS Number 16103-56-3[1][2][3]
Molecular Formula C₅H₁₁BrO[1][2]
Molecular Weight 167.05 g/mol [1][2]
IUPAC Name This compound[1]

1.2. Boiling Point and Density

Table 1: Computed Physical Properties of this compound

PropertyComputed ValueSource
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Exact Mass 165.99933 Da[1]
Topological Polar Surface Area 20.2 Ų[1]

Table 2: Experimental Physical Properties of 5-bromopentan-1-ol (B46803) (Isomer)

PropertyExperimental ValueConditionsSource
Boiling Point 117 °Cat 20 mmHg[4]
Density 1.38 g/cm³Not specified[4]
Refractive Index n20/D 1.482at 20 °C[4][5]

The boiling point of haloalkanes is influenced by the size and position of the halogen atom, as well as by molecular branching.[6][7] Generally, for isomeric alkyl halides, increased branching leads to a lower boiling point.[6] The density of alkyl halides typically increases with the atomic mass of the halogen, with brominated compounds being denser than their chlorinated counterparts and generally denser than water.[6]

Experimental Protocols

The following sections detail standard experimental procedures for the determination of the boiling point and density of liquid organic compounds such as this compound.

2.1. Determination of Boiling Point via Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[8]

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Bunsen burner or microburner

  • Stand and clamp

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is securely attached to a thermometer.

  • The Thiele tube is filled with mineral oil, and the thermometer with the attached test tube is inserted into the Thiele tube.

  • The side arm of the Thiele tube is gently heated, allowing the oil to circulate and ensure uniform heating.[8]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous stream of bubbles is observed, and then the heat source is removed.

  • The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

2.2. Determination of Density using a Pycnometer

A pycnometer is a specialized flask used for precise density measurements of liquids.

Materials:

  • Pycnometer (volumetric flask with a ground-glass stopper and a capillary tube)

  • Analytical balance

  • Distilled water

  • Sample of this compound

  • Thermometer

  • Constant temperature water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance (W1).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and it is weighed again (W2).

  • The pycnometer is emptied, dried, and then filled with the sample of this compound.

  • The filled pycnometer is brought to the same temperature in the water bath, the volume is adjusted, and it is weighed for a final time (W3).

  • The density of the sample is calculated using the formula: Density = [(W3 - W1) / (W2 - W1)] * Density of water at the experimental temperature.

A simpler, though less precise, method involves measuring a known volume of the liquid in a graduated cylinder and weighing it on a balance. The density is then calculated as mass divided by volume.[9][10]

Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound and the conceptual relationship between isomeric structure and physical properties.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_measurement Measurement A Place sample in test tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Gently heat side arm D->E F Observe for continuous bubble stream E->F G Remove heat source F->G H Allow to cool G->H I Record temperature at liquid entry into capillary H->I

Figure 1: Experimental workflow for boiling point determination.

Density_Determination cluster_mass Mass Measurements cluster_temp Temperature Control cluster_calc Calculation M1 Weigh empty pycnometer (W1) T1 Equilibrate water-filled pycnometer in water bath M1->T1 T2 Equilibrate sample-filled pycnometer in same water bath M1->T2 M2 Weigh pycnometer with water (W2) C1 Calculate mass of water (W2 - W1) M2->C1 M3 Weigh pycnometer with sample (W3) C2 Calculate mass of sample (W3 - W1) M3->C2 T1->M2 T2->M3 C3 Calculate density of sample C1->C3 C2->C3

Figure 2: Workflow for density determination using a pycnometer.

Isomer_Properties cluster_properties Physical Properties I1 1-bromopentan-1-ol I2 2-bromopentan-1-ol I3 3-bromopentan-1-ol I4 This compound P1 Boiling Point I4->P1 Influenced by intermolecular forces P2 Density I4->P2 Dependent on molecular packing I5 5-bromopentan-1-ol note Position of Br atom and branching affect intermolecular forces and molecular packing, thus altering boiling point and density. P1->note P2->note

Figure 3: Relationship between isomeric structure and physical properties.

References

An In-Depth Technical Guide to 4-Bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the chemical properties, synthesis, and analysis of 4-Bromopentan-1-ol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a halogenated alcohol with key applications in organic synthesis. Its fundamental molecular attributes are summarized below.

PropertyValueSource
Molecular FormulaC5H11BrO[1][2][3]
Molecular Weight167.05 g/mol [1]
Alternate Molecular Weight167.04 g/mol [2][4]
IUPAC NameThis compound[2]
CAS Number16103-56-3[1][2][4][5]

Structural Representation

The chemical structure of this compound is fundamental to its reactivity and function in synthetic pathways.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in a laboratory setting. The following sections outline protocols for its synthesis and analysis.

A common synthetic route to this compound involves the ring-opening of a cyclic ether followed by bromination.

Synthesis of this compound from Tetrahydrofurfuryl Alcohol

  • Materials: Tetrahydrofurfuryl alcohol, hydrobromic acid (48%), sulfuric acid, diethyl ether, sodium bicarbonate, magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place tetrahydrofurfuryl alcohol.

    • Cool the flask in an ice bath and slowly add a mixture of hydrobromic acid and sulfuric acid with constant stirring.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours.

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain crude this compound.

    • Purify the crude product by vacuum distillation.

Analytical Workflow for Product Characterization

The purity and identity of the synthesized this compound can be confirmed through various analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude Product Purification Vacuum Distillation Synthesis->Purification NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Figure 2: Workflow for the synthesis and analysis of this compound.

References

Spectral Data Analysis of 4-bromopentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-bromopentan-1-ol, a key intermediate in various organic syntheses. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies for acquiring such spectra are also detailed.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its structural features and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.1Sextet1HH-4
~3.6Triplet2HH-1
~1.9 - 1.7Multiplet2HH-3
~1.7Doublet3HH-5
~1.6 - 1.5Multiplet2HH-2
~2.5Singlet (broad)1H-OH

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~62C-1
~55C-4
~38C-3
~30C-2
~25C-5

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3000-2850StrongC-H stretch (alkane)
1470-1430MediumC-H bend (alkane)
1050-1000StrongC-O stretch (primary alcohol)
650-550StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zInterpretation
166/168Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
148/150[M - H₂O]⁺
87[M - Br]⁺
71[C₅H₁₁]⁺
43[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (~220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. Phase and baseline corrections are applied. The spectra are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation using gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart of the general workflow for spectral analysis.

Mass_Spec_Fragmentation M [C₅H₁₁BrO]⁺ (m/z = 166/168) M_H2O [C₅H₉Br]⁺ (m/z = 148/150) M->M_H2O - H₂O M_Br [C₅H₁₁O]⁺ (m/z = 87) M->M_Br - Br C5H11 [C₅H₁₁]⁺ (m/z = 71) M_Br->C5H11 - O C3H7 [C₃H₇]⁺ (m/z = 43) M_Br->C3H7 - C₂H₄O

Key fragmentation pathways for this compound in MS.

Solubility Profile of 4-bromopentan-1-ol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromopentan-1-ol in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicting solubility based on molecular structure and the principle of "like dissolves like." Furthermore, it details established experimental protocols for determining solubility, providing a framework for researchers to generate precise quantitative data.

Predicted Solubility of this compound

The solubility of a compound is largely governed by its polarity and the polarity of the solvent.[1][2][3][4] this compound (C5H11BrO) possesses a polar hydroxyl (-OH) group capable of hydrogen bonding and a moderately polar carbon-bromine (C-Br) bond. The five-carbon chain contributes to its nonpolar character. This amphipathic nature suggests that this compound will exhibit a range of solubilities across different solvent classes.

The following table summarizes the predicted solubility of this compound in various common organic solvents. These predictions are qualitative and should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, 1-ButanolHighThe hydroxyl group of this compound can form strong hydrogen bonds with these solvents. The alkyl chain is also of a comparable size to butanol.
Polar Aprotic Solvents Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polar groups in these solvents can engage in dipole-dipole interactions with the hydroxyl and bromo groups of the solute.[5]
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers are less polar than alcohols but can still act as hydrogen bond acceptors for the hydroxyl group of this compound.
Halogenated Solvents Dichloromethane, ChloroformModerate to HighThe polarity of these solvents is similar to the bromoalkane portion of this compound, facilitating dissolution.
Nonpolar Aromatic Solvents Toluene, BenzeneLow to ModerateThe nonpolar aromatic ring interacts favorably with the pentyl chain, but the polar hydroxyl group limits solubility.
Nonpolar Aliphatic Solvents Hexane, Heptane, CyclohexaneLowThe dominant intermolecular forces in these solvents are weak London dispersion forces, which are not sufficient to overcome the stronger hydrogen bonding and dipole-dipole interactions between this compound molecules.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential.[6][7] The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[6][8] Another common approach is the clear-point method, which can be faster for screening purposes.[9][10][11][12]

The Shake-Flask Method

The shake-flask method is considered the gold standard for measuring equilibrium solubility.[6][8] It involves saturating a solvent with a solute and then quantifying the amount of dissolved solute.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a screw-cap vial or a flask with a stopper.[6] It is crucial to add enough solute to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[8][13] This can be done using a shaker bath or a magnetic stirrer.

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow the undissolved solid to sediment.[6] To ensure the removal of all solid particles, the supernatant is then carefully filtered (using a syringe filter, for example) or centrifuged.[8]

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[8] A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the sample.

  • Reporting: The solubility is typically reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

The Clear-Point (or Turbidimetric) Method

The clear-point method is a faster technique often used for solubility screening.[9][10][11][12] It involves observing the temperature at which a suspension of known composition becomes a clear solution upon heating, or the point at which a solution becomes turbid upon cooling or addition of an anti-solvent.

Methodology (Temperature Variation):

  • Preparation: A precise amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Heating: The suspension is slowly heated at a controlled rate while being stirred.[12]

  • Observation: The temperature at which the last solid particle dissolves is recorded as the clear point.[12] This temperature corresponds to the solubility of the prepared concentration.

  • Data Generation: By repeating this process with different concentrations, a solubility curve as a function of temperature can be generated.[10]

Workflow Visualization

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

ShakeFlaskMethod cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B Seal container C Allow solid to sediment B->C Cease agitation D Filter or centrifuge the supernatant C->D E Analyze clear solution (e.g., by HPLC) D->E Collect clear filtrate F Calculate concentration using a calibration curve E->F

Caption: Workflow of the Shake-Flask Solubility Determination Method.

References

Synthesis of 4-Bromopentan-1-ol from 1,5-Pentanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a viable synthetic pathway for the preparation of 4-bromopentan-1-ol, a valuable bifunctional building block in organic synthesis, starting from the readily available precursor, 1,5-pentanediol (B104693). Direct selective bromination of 1,5-pentanediol at the C-4 position is a challenging transformation due to the comparable reactivity of the two primary hydroxyl groups and the inherent difficulty of regioselectively functionalizing a secondary carbon in the presence of primary alcohols. Therefore, this guide outlines a robust, multi-step approach involving an initial selective dehydration of 1,5-pentanediol to yield the key intermediate, pent-4-en-1-ol, followed by a regioselective anti-Markovnikov hydrobromination. This document provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the successful synthesis of the target molecule.

Introduction

This compound is a heterocyclic compound precursor and a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structure incorporates both a nucleophilic hydroxyl group and a carbon-bromine bond that can participate in a variety of coupling and substitution reactions. The synthesis of this molecule from an inexpensive and symmetric starting material like 1,5-pentanediol presents an interesting synthetic challenge that requires careful control of regioselectivity. This guide elucidates a logical and experimentally validated two-step synthetic sequence.

Overall Synthetic Strategy

The proposed synthesis of this compound from 1,5-pentanediol is a two-step process:

  • Selective Dehydration of 1,5-Pentanediol: The first step involves the selective removal of one molecule of water from 1,5-pentanediol to form the intermediate, pent-4-en-1-ol. This reaction requires a catalyst that favors the formation of the terminal alkene over other potential byproducts such as cyclic ethers (tetrahydropyran) or other isomeric pentenols.

  • Anti-Markovnikov Hydrobromination of Pent-4-en-1-ol: The second step is the regioselective addition of hydrogen bromide across the terminal double bond of pent-4-en-1-ol. To achieve the desired 4-bromo isomer, the reaction is carried out under conditions that promote a radical-mediated, anti-Markovnikov addition.

The overall transformation can be visualized in the following logical workflow diagram.

Synthesis_Workflow Start 1,5-Pentanediol Intermediate Pent-4-en-1-ol Start->Intermediate Selective Dehydration Product This compound Intermediate->Product Anti-Markovnikov Hydrobromination

Caption: Overall synthetic workflow from 1,5-pentanediol to this compound.

Experimental Protocols

Step 1: Selective Dehydration of 1,5-Pentanediol to Pent-4-en-1-ol

The selective dehydration of 1,5-pentanediol to 4-penten-1-ol (B13828) has been reported using rare earth metal oxide catalysts. These catalysts have been shown to favor the formation of the desired unsaturated alcohol.[1]

Reaction Scheme:

HO-(CH₂)₅-OH → CH₂=CH-(CH₂)₃-OH + H₂O

Reagents and Materials:

  • 1,5-Pentanediol

  • Ytterbium(III) oxide (Yb₂O₃) or Lutetium(III) oxide (Lu₂O₃) catalyst

  • Inert gas (e.g., Nitrogen or Argon)

  • Fixed-bed reactor or similar high-temperature reaction setup

  • Distillation apparatus

Procedure:

  • The Yb₂O₃ or Lu₂O₃ catalyst is packed into a fixed-bed reactor.

  • The catalyst is activated by heating under a flow of inert gas at a specified temperature.

  • 1,5-Pentanediol is vaporized and passed over the catalyst bed at a controlled flow rate. The reaction is typically carried out in the vapor phase at temperatures ranging from 325 to 450 °C.[1]

  • The product stream is cooled and collected.

  • The collected liquid is then purified by fractional distillation to isolate pent-4-en-1-ol from unreacted starting material, water, and any byproducts.

Quantitative Data (Literature-based):

ParameterValueReference
CatalystYb₂O₃ or Lu₂O₃[1]
Reaction Temperature325 - 450 °C[1]
Selectivity for 4-penten-1-ol> 74 mol%[1]
Step 2: Anti-Markovnikov Hydrobromination of Pent-4-en-1-ol

The anti-Markovnikov addition of HBr to a terminal alkene is a classic radical chain reaction, typically initiated by peroxides or UV light.[2][3][4]

Reaction Scheme:

CH₂=CH-(CH₂)₃-OH + HBr peroxides or UV light→ Br-CH(CH₃)-(CH₂)₃-OH

Reagents and Materials:

  • Pent-4-en-1-ol

  • Hydrogen bromide (HBr) solution (e.g., in acetic acid or generated in situ)

  • Radical initiator (e.g., benzoyl peroxide, AIBN) or a UV lamp

  • Anhydrous organic solvent (e.g., hexane, diethyl ether)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and protected from light (if using a chemical initiator), dissolve pent-4-en-1-ol in a suitable anhydrous solvent.

  • Add the radical initiator (e.g., a catalytic amount of benzoyl peroxide).

  • Cool the mixture in an ice bath.

  • Slowly add the hydrogen bromide solution while stirring. If using a UV lamp, the reaction should be irradiated during the HBr addition.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution to neutralize excess acid.

  • The aqueous layer is separated, and the organic layer is washed with water and then brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Quantitative Data (Based on analogous reactions):

ParameterValueReference
ReagentsHBr, Radical Initiator (e.g., peroxide)[2][4]
SolventAnhydrous non-polar solvent[5]
Reaction Temperature0 °C to room temperature[5]
Yield80 - 98% (for similar terminal alkenes)[2][5]

Reaction Mechanisms

Dehydration of 1,5-Pentanediol

The precise mechanism for the selective dehydration over rare earth oxides is complex and depends on the catalyst surface properties. Generally, it is believed to involve the adsorption of the diol onto the catalyst surface, followed by a surface-catalyzed elimination of water to form the alkene, which then desorbs. The selectivity towards the terminal alkene is attributed to the specific acidic and basic sites on the catalyst surface that favor this pathway over cyclization or the formation of more substituted alkenes.

Anti-Markovnikov Hydrobromination

This reaction proceeds via a radical chain mechanism, which is depicted in the following diagram.

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RO-OR RO-OR 2 RO• 2 RO• RO-OR->2 RO• Heat or hν RO• RO• ROH + Br• ROH + Br• RO•->ROH + Br• + HBr Pent-4-en-1-ol Pent-4-en-1-ol Br• Br• Secondary Radical Secondary Radical Br•->Secondary Radical + Pent-4-en-1-ol This compound + Br• This compound + Br• Secondary Radical->this compound + Br• + HBr Br• + Br• Br• + Br• Br₂ Br₂ Br• + Br•->Br₂ R• + Br• R• + Br• R-Br R-Br R• + Br•->R-Br R• + R• R• + R• R-R R-R R• + R•->R-R

Caption: Radical chain mechanism for anti-Markovnikov hydrobromination.

The key to the anti-Markovnikov regioselectivity lies in the propagation steps. The bromine radical adds to the terminal carbon of the double bond to form the more stable secondary radical intermediate. This radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate the bromine radical, which continues the chain reaction.[4]

Conclusion

The synthesis of this compound from 1,5-pentanediol is effectively achieved through a two-step synthetic sequence. This guide provides the necessary theoretical background and practical details for the successful execution of this transformation. The initial selective dehydration of 1,5-pentanediol to pent-4-en-1-ol, followed by a well-established anti-Markovnikov hydrobromination, offers a reliable route to the target molecule. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful execution of the described procedures and purification techniques is crucial for obtaining the desired product in high yield and purity.

References

An In-depth Technical Guide to 4-Bromopentan-1-ol: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key chemical properties of 4-bromopentan-1-ol. It is intended for laboratory personnel and professionals in the fields of chemical research and drug development who may be working with this compound. This document includes detailed safety protocols, physical and chemical data, and insights into its applications in organic synthesis.

Chemical Identity and Physical Properties

This compound is a halogenated alcohol with the chemical formula C5H11BrO.[1][2] It is recognized for its utility as a versatile intermediate in various organic syntheses.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H11BrO[1][2]
Molecular Weight 167.04 g/mol [1][2]
CAS Number 16103-56-3[1]
IUPAC Name This compound[1]
Synonyms 4-bromo-1-pentanol, 4-bromopentanol[3]
Appearance Not explicitly stated, but related bromoalkanols are often colorless to light yellow liquids.[4][5]
Boiling Point Data not available for this compound. For the related 1-bromopentane, it is 130 °C.[6]
Melting Point Data not available for this compound. For the related 1-bromopentane, it is -95 °C.[6]
Flash Point Data not available for this compound. For the related 1-bromopentane, it is 31 °C.[6]
Density Data not available for this compound. For the related 1-bromopentane, it is 1.218 g/mL at 25°C.[6]
Solubility Insoluble in water; soluble in alcohol and can be mixed with ether.[6]

Safety and Hazard Information

This compound is classified as a hazardous substance. Proper safety precautions must be observed at all times to prevent exposure and ensure a safe working environment.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source:[1][2]

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautionary measures and PPE are mandatory:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Wear suitable protective gloves (e.g., Viton®).[4]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6]

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[4][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

First Aid Measures
  • After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • After Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[6]

  • After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

  • After Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.[4]

  • Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4]

Experimental Protocols

Representative Synthesis of a Bromoalkanol: 5-Bromopentan-1-ol (B46803) from 1,5-Pentanediol (B104693)

This protocol describes the synthesis of 5-bromopentan-1-ol from 1,5-pentanediol and hydrobromic acid.[5][7]

Materials:

  • 1,5-Pentanediol

  • 40% Hydrobromic acid

  • Benzene

  • 5% Sodium hydroxide (B78521) solution

  • 10% Hydrochloric acid

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate (B1210297)

Equipment:

  • 250 mL three-necked flask

  • Oil bath

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a 250 mL three-necked flask, combine 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.[7]

  • Heat the mixture in an oil bath at 70-80 °C with stirring for 15 hours.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[7]

  • After cooling, wash the reaction mixture successively with a 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate.[7]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent.[7]

  • Concentrate the purified fractions to obtain the final product.[7]

Purification and Analysis
  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography as described in the synthesis protocol.[7]

  • Analysis: The structure and purity of this compound can be confirmed using standard analytical techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and molecular weight of the compound.[8][9][10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.[11][12]

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the hydroxyl group.[13][14]

Role in Drug Development and Signaling Pathways

This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive bromide and a modifiable hydroxyl group, allows for its incorporation into more complex molecules.

One notable application is in the synthesis of histone deacetylase (HDAC) inhibitors.[15] HDACs are a class of enzymes that play a crucial role in gene expression regulation.[16][17] By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing gene transcription.[16] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[15][17]

HDAC inhibitors can counteract this effect, leading to the re-expression of these genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[16][17] The general mechanism of action of HDAC inhibitors involves several key signaling pathways.

HDAC_Inhibitor_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Action cluster_outcome Biological Outcome This compound This compound This compound->HDAC_Inhibitor Building Block HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation p53 p53 HDAC->p53 Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Acetylated_p53 Acetylated p53 (Stabilized) p53->Acetylated_p53 Acetylation Cell_Cycle_Arrest Cell Cycle Arrest Acetylated_p53->Cell_Cycle_Arrest Apoptosis Apoptosis Acetylated_p53->Apoptosis

Signaling Pathway of HDAC Inhibitors.

The diagram above illustrates how a histone deacetylase (HDAC) inhibitor, potentially synthesized using this compound as a building block, can exert its anti-cancer effects. By inhibiting HDACs, the acetylation of histones and non-histone proteins like the tumor suppressor p53 is increased.[1][16] This leads to the expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[16][18]

Conclusion

This compound is a valuable chemical intermediate with applications in drug development and organic synthesis. Its hazardous nature necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. This guide provides essential information to ensure the safe and effective use of this compound in a research and development setting.

References

A Technical Deep Dive into 4-bromopentan-1-ol and 5-bromopentan-1-ol: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bifunctional building blocks crucial for organic synthesis and drug development, haloalcohols serve as indispensable synthons. Their dual reactivity, stemming from the presence of both a hydroxyl group and a halogen atom, allows for a wide array of chemical transformations. This guide provides a detailed comparative analysis of two isomeric brominated alcohols: 4-bromopentan-1-ol and 5-bromopentan-1-ol (B46803). Understanding the nuanced differences in their physicochemical properties, synthesis, and reactivity is paramount for their effective utilization in the design and synthesis of complex molecular architectures, including novel therapeutic agents.

Core Physicochemical and Structural Differences

While both this compound and 5-bromopentan-1-ol share the same molecular formula (C₅H₁₁BrO) and molecular weight, the seemingly minor difference in the position of the bromine atom—on the fourth carbon in the former and the fifth in the latter—gives rise to distinct structural and, consequently, chemical characteristics. 5-Bromopentan-1-ol is a primary bromoalkane, whereas this compound is a secondary bromoalkane. This fundamental structural divergence significantly influences their reactivity profiles, particularly in nucleophilic substitution and intramolecular cyclization reactions.

A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and 5-bromopentan-1-ol

PropertyThis compound5-bromopentan-1-ol
CAS Number 16103-56-3[1]34626-51-2[2]
Molecular Formula C₅H₁₁BrO[1]C₅H₁₁BrO[2]
Molecular Weight 167.04 g/mol [1]167.04 g/mol [2]
Boiling Point Not experimentally reported; computed values vary.117 °C[2]
Density Not experimentally reported; computed values vary.1.38 g/cm³[2]
Refractive Index Not experimentally reported.n20/D 1.482[3]
Structure Secondary bromoalkanePrimary bromoalkane

Synthesis and Experimental Protocols

The synthetic routes to these two isomers differ based on the desired position of the bromine atom.

Synthesis of 5-bromopentan-1-ol

A common and well-documented method for the synthesis of 5-bromopentan-1-ol involves the selective monobromination of a diol, typically 1,5-pentanediol (B104693), using hydrobromic acid.[4]

Experimental Protocol: Synthesis of 5-bromopentan-1-ol from 1,5-Pentanediol [4]

  • Materials: 1,5-Pentanediol, 40% Hydrobromic acid, Benzene, 5% Sodium hydroxide (B78521) solution, 10% Hydrochloric acid, Saturated brine, Anhydrous sodium sulfate, Petroleum ether, Ethyl acetate (B1210297).

  • Procedure:

    • To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.

    • Heat the reaction mixture in an oil bath at 70-80 °C for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After cooling to room temperature, transfer the mixture to a separatory funnel and wash successively with 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent to afford 5-bromopentan-1-ol as a colorless to pale yellow liquid.

Logical Workflow for the Synthesis of 5-bromopentan-1-ol

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 1,5-Pentanediol 1,5-Pentanediol Reaction Flask Reaction Flask 1,5-Pentanediol->Reaction Flask Hydrobromic Acid Hydrobromic Acid Hydrobromic Acid->Reaction Flask Washing Washing Reaction Flask->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography 5-bromopentan-1-ol 5-bromopentan-1-ol Column Chromatography->5-bromopentan-1-ol

Caption: Synthesis workflow for 5-bromopentan-1-ol.

Synthesis of this compound

The synthesis of this compound, a secondary bromide, requires a different strategy. One potential route involves the hydrobromination of an alkene or the ring opening of a cyclic precursor. A plausible laboratory-scale synthesis can be envisioned starting from ethyl 4-pentenoate.

Proposed Experimental Protocol: Synthesis of this compound from Ethyl 4-pentenoate

  • Materials: Ethyl 4-pentenoate, Lithium aluminum hydride (LiAlH₄), Diethyl ether, Hydrobromic acid, Dichloromethane (B109758).

  • Procedure:

    • Reduction of the Ester: In a flame-dried round-bottom flask under an inert atmosphere, a solution of ethyl 4-pentenoate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in diethyl ether at 0 °C. The reaction is then warmed to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water and 15% NaOH solution, and the resulting solid is filtered off. The filtrate is dried and concentrated to yield 4-penten-1-ol (B13828).

    • Hydrobromination of the Alkene: The crude 4-penten-1-ol is dissolved in a suitable solvent like dichloromethane and treated with a solution of hydrobromic acid. The reaction is stirred at room temperature until the addition reaction is complete (monitored by GC-MS). The reaction mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by vacuum distillation or column chromatography.

Reactivity and Mechanistic Considerations

The primary versus secondary nature of the carbon-bromine bond in these isomers is the principal determinant of their reactivity.

Nucleophilic Substitution

Both isomers undergo nucleophilic substitution reactions. However, 5-bromopentan-1-ol, being a primary bromide, is more susceptible to Sₙ2 reactions, which are favored by unhindered substrates. In contrast, this compound, a secondary bromide, can undergo both Sₙ1 and Sₙ2 reactions depending on the nucleophile, solvent, and reaction conditions. Steric hindrance around the electrophilic carbon in this compound may slow down the rate of Sₙ2 reactions compared to its primary isomer.

Intramolecular Cyclization: A Key Differentiator

A significant difference in the reactivity of these two compounds lies in their propensity for intramolecular cyclization upon treatment with a base. This reaction, a Williamson ether synthesis, leads to the formation of cyclic ethers.

  • 5-Bromopentan-1-ol undergoes intramolecular cyclization to form a six-membered ring, tetrahydropyran (B127337) . This is a kinetically and thermodynamically favorable process, leading to a stable, strain-free ring.

  • This compound , on the other hand, is predicted to cyclize to form a five-membered ring, 2-methyltetrahydrofuran (B130290) . The formation of five- and six-membered rings through intramolecular reactions is generally favored over other ring sizes.[5] Kinetically, 5-exo-trig cyclizations (leading to five-membered rings) are often faster than 6-exo-trig cyclizations (leading to six-membered rings).

Signaling Pathway for Intramolecular Cyclization

G cluster_5bromo 5-bromopentan-1-ol cluster_4bromo This compound 5-bromo 5-bromopentan-1-ol alkoxide_5 Alkoxide Intermediate 5-bromo->alkoxide_5 Base thp Tetrahydropyran (6-membered ring) alkoxide_5->thp Intramolecular Sₙ2 (6-exo-trig) 4-bromo This compound alkoxide_4 Alkoxide Intermediate 4-bromo->alkoxide_4 Base thf 2-Methyltetrahydrofuran (5-membered ring) alkoxide_4->thf Intramolecular Sₙ2 (5-exo-trig)

Caption: Intramolecular cyclization pathways.

Applications in Drug Development and Research

Both isomers are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.

5-Bromopentan-1-ol is frequently utilized to introduce a flexible five-carbon linker into a molecule.[6] This is a common strategy in drug design to optimize the binding of a ligand to its target protein. For instance, it has been used in the synthesis of inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer.[7]

This compound , with its secondary bromide, can be used to introduce a chiral center, which is often a critical feature for biological activity. While specific, high-profile examples in drug development are less commonly cited than for its isomer, its utility in creating substituted heterocyclic systems like 2-methyltetrahydrofuran makes it a valuable building block for medicinal chemists.

Conclusion

The key differences between this compound and 5-bromopentan-1-ol are rooted in the position of the bromine atom, which defines them as secondary and primary bromides, respectively. This structural distinction governs their synthetic accessibility and, more importantly, their chemical reactivity. 5-Bromopentan-1-ol is a readily available building block that is ideal for introducing a linear five-carbon chain and for the construction of tetrahydropyran rings. This compound, while less commonly documented, offers opportunities for introducing chirality and for the synthesis of 2-methyltetrahydrofuran derivatives. A thorough understanding of these differences is essential for researchers and drug development professionals to strategically select the appropriate isomer for their specific synthetic goals, ultimately enabling the efficient construction of complex and potentially bioactive molecules.

References

Methodological & Application

Application Note and Protocol: Synthesis of 2-Methyltetrahydropyran via Intramolecular Cyclization of 4-Bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of 2-methyltetrahydropyran (B156201) through the base-mediated intramolecular cyclization of 4-bromopentan-1-ol. This reaction, an example of the intramolecular Williamson ether synthesis, is a robust and efficient method for constructing the tetrahydropyran (B127337) ring system, a prevalent scaffold in numerous natural products and pharmacologically active molecules. This document outlines the reaction mechanism, offers a detailed step-by-step experimental procedure, and presents expected analytical data for the resulting product. The methodology described herein is highly relevant for professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Substituted tetrahydropyrans (THPs) are key structural motifs in a vast array of biologically active compounds and natural products. Their prevalence underscores the importance of efficient and reliable synthetic methods for their construction. The intramolecular Williamson ether synthesis is a fundamental and direct approach to forming cyclic ethers from haloalcohols.[1] This process involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which subsequently undergoes an intramolecular SN2 reaction to displace a halide, thereby forming the cyclic ether.[1][2] This application note details the synthesis of 2-methyltetrahydropyran from this compound, a straightforward and effective method for preparing this valuable heterocyclic compound.

Reaction Mechanism and Workflow

The intramolecular cyclization of this compound is a classic illustration of the Williamson ether synthesis. A strong base, such as sodium hydride (NaH), is used to deprotonate the primary alcohol of this compound, generating the corresponding alkoxide. This is followed by an intramolecular SN2 attack by the alkoxide on the carbon atom bearing the bromine atom. This nucleophilic attack results in the formation of the six-membered tetrahydropyran ring and the concomitant elimination of a bromide salt as a byproduct.

Signaling Pathway Diagram

Start This compound Alkoxide Sodium 4-bromopentan-1-oxide (Alkoxide Intermediate) Start->Alkoxide Deprotonation NaH Sodium Hydride (NaH) TransitionState SN2 Transition State Alkoxide->TransitionState Intramolecular Nucleophilic Attack Product 2-Methyltetrahydropyran TransitionState->Product Ring Closure Byproduct Sodium Bromide (NaBr) TransitionState->Byproduct Leaving Group Departure

Caption: Reaction mechanism for the intramolecular Williamson ether synthesis of 2-methyltetrahydropyran.

Experimental Protocol

This protocol is adapted from established procedures for intramolecular Williamson ether synthesis.[1]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Reaction Setup: A dry 100 mL round-bottom flask containing a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sodium Hydride: 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) are carefully weighed and added to the flask. Anhydrous THF (40 mL) is then added via syringe, and the resulting suspension is stirred.

  • Addition of this compound: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C for THF). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any unreacted sodium hydride.

  • Workup: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or dichloromethane. The combined organic layers are washed with brine.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure 2-methyltetrahydropyran.

Experimental Workflow Diagram

A Reaction Setup (Flask, Stirrer, Inert Atmosphere) B Add Sodium Hydride and Anhydrous THF A->B C Add this compound in THF (dropwise at 0°C) B->C D Reaction at Reflux (Monitor by TLC/GC) C->D E Quench with Saturated NH4Cl (aq) at 0°C D->E F Aqueous Workup (Extraction with Et2O or DCM) E->F G Dry (MgSO4) and Concentrate (Rotary Evaporation) F->G H Purification (Distillation or Chromatography) G->H I Pure 2-Methyltetrahydropyran H->I

Caption: General workflow for the intramolecular Williamson ether synthesis of 2-methyltetrahydropyran.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis of 2-methyltetrahydropyran.

ParameterValue/Description
Starting Material This compound
Reagent Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Type Intramolecular Williamson Ether Synthesis (SN2)
Product 2-Methyltetrahydropyran
Expected Yield 70-90% (literature ranges for similar reactions)
Purification Method Fractional Distillation or Column Chromatography

Expected Analytical Data for 2-Methyltetrahydropyran:

AnalysisExpected Results
¹H NMR (CDCl₃) δ ~3.5-4.0 (m, 1H, -O-CH-), ~3.2-3.6 (m, 2H, -O-CH₂-), ~1.1-1.8 (m, 6H, ring protons), ~1.1 (d, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~75 (-O-CH-), ~68 (-O-CH₂-), ~35, ~33, ~24 (ring carbons), ~22 (-CH₃)
Mass Spectrometry (M+) m/z = 100.16
Appearance Colorless liquid

Note: NMR chemical shifts are approximate and can vary based on the solvent and the specific NMR instrument used.[1]

Conclusion

The intramolecular cyclization of this compound via the Williamson ether synthesis is a highly effective method for the preparation of 2-methyltetrahydropyran. The protocol described provides a clear and detailed procedure that can be readily implemented in a standard organic synthesis laboratory. This methodology is of significant value to researchers in drug development and other fields requiring access to substituted tetrahydropyran derivatives.

References

Application Notes: The Strategic Use of 4-Bromopentan-1-ol in the Synthesis of Antimalarial Drug Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromopentan-1-ol is a bifunctional chemical building block possessing both a hydroxyl group and a secondary alkyl bromide. This unique combination allows for selective chemical transformations, making it a valuable reagent in the multistep synthesis of complex molecules, particularly in the pharmaceutical industry. One of its notable applications is in the preparation of intermediates for antimalarial drugs, such as primaquine (B1584692). This document outlines the application of this compound in the synthesis of N-(4-bromopentyl)phthalimide, a key precursor to the 8-aminoquinoline (B160924) class of antimalarials.

Core Application: Synthesis of the Primaquine Side-Chain Intermediate

The synthesis of primaquine, a crucial drug for the radical cure of relapsing malaria, involves the attachment of a 4-amino-1-methylbutylamino side chain to the 8-position of a 6-methoxyquinoline (B18371) core. A common synthetic strategy employs N-(4-bromopentyl)phthalimide as the precursor for this side chain. This compound serves as a key starting material for the synthesis of this intermediate through a Mitsunobu reaction, which allows for the direct conversion of the primary alcohol to a phthalimide-protected amine.

The overall synthetic workflow involves three main stages:

  • Protection of the Amine Precursor: Conversion of the hydroxyl group of this compound to a phthalimide (B116566) group.

  • Alkylation: Coupling of the resulting N-(4-bromopentyl)phthalimide with 6-methoxy-8-aminoquinoline.

  • Deprotection: Removal of the phthaloyl protecting group to yield the final primaquine analogue.

This approach offers a reliable method for the construction of the characteristic side chain of primaquine and its analogues.

Key Experiments and Protocols

The following sections provide detailed experimental protocols for the synthesis of a primaquine intermediate using this compound.

Experiment 1: Synthesis of N-(4-bromopentyl)phthalimide via Mitsunobu Reaction

This protocol details the conversion of this compound to N-(4-bromopentyl)phthalimide. The Mitsunobu reaction is an efficient method for this transformation, proceeding with inversion of configuration if a chiral starting material were used, and is compatible with the alkyl bromide functionality.[1]

Reaction Scheme:

Experimental Protocol:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (B44618) (1.2 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica (B1680970) gel or by crystallization to separate the desired N-(4-bromopentyl)phthalimide from the triphenylphosphine oxide byproduct.

Data Presentation:

ParameterValueReference
Reactants
This compound1.0 eq[1]
Phthalimide1.1 eq[1]
Triphenylphosphine (PPh₃)1.2 eq[2]
DIAD1.2 eq[2]
Solvent Anhydrous THF[3]
Temperature 0 °C to Room Temperature[2]
Reaction Time 12-24 hours[2]
Expected Yield Moderate to Good[4]
Purification Column Chromatography or Crystallization[2]
Experiment 2: Synthesis of N-[4-(6-Methoxy-8-quinolylamino)pentyl]phthalimide

This protocol describes the alkylation of 6-methoxy-8-aminoquinoline with the previously synthesized N-(4-bromopentyl)phthalimide.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, dissolve N-(4-bromopentyl)phthalimide (1.0 eq) and 6-methoxy-8-aminoquinoline (1.2 eq) in ethanol.

  • Reflux the mixture for 72 hours.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation:

ParameterValueReference
Reactants
N-(4-bromopentyl)phthalimide1.0 eq[5]
6-Methoxy-8-aminoquinoline1.2 eq
Solvent Ethanol[5]
Temperature Reflux[5]
Reaction Time 72 hours[5]
Expected Yield Moderate
Purification Column Chromatography
Experiment 3: Deprotection to Yield Primaquine Analogue

This final step involves the removal of the phthalimide protecting group to yield the primary amine of the primaquine side chain.

Reaction Scheme:

Experimental Protocol:

  • Dissolve the phthalimido-protected intermediate (1.0 eq) in ethanol.

  • Add hydrazine (B178648) hydrate (B1144303) (excess, e.g., 10 eq) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue is then worked up by adding an aqueous acid solution (e.g., HCl) and filtering to remove the phthalhydrazide (B32825) byproduct.

  • The aqueous layer is then basified (e.g., with NaOH) and extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude primaquine analogue, which can be further purified if necessary.[6]

Data Presentation:

ParameterValueReference
Reactants
Protected Intermediate1.0 eq[6]
Hydrazine HydrateExcess (e.g., 10 eq)[6]
Solvent Ethanol[5]
Temperature Reflux
Reaction Time 4-6 hours[6]
Work-up Acid/Base Extraction[7]
Expected Yield Good

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis of a primaquine intermediate from this compound.

SynthesisWorkflow cluster_reagents Start This compound Intermediate1 N-(4-bromopentyl)phthalimide Start->Intermediate1 Mitsunobu Reaction Reagent1 Phthalimide, PPh₃, DIAD Intermediate2 N-[4-(6-Methoxy-8-quinolylamino)pentyl]phthalimide Intermediate1->Intermediate2 Alkylation Reagent2 6-Methoxy-8-aminoquinoline Product Primaquine Analogue Intermediate2->Product Deprotection Reagent3 Hydrazine Hydrate

Caption: Synthetic workflow for a primaquine analogue.

References

Application Notes: Intramolecular Cyclization of 4-bromopentan-1-ol to 2-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Williamson ether synthesis is a powerful and widely utilized method for the formation of cyclic ethers, which are key structural motifs in numerous natural products and pharmaceutical agents. This application note details the synthesis of 2-methyltetrahydrofuran (B130290) via the intramolecular cyclization of 4-bromopentan-1-ol using sodium hydride. This reaction proceeds through a robust S(_N)2 mechanism, offering a reliable route to this important heterocyclic compound. 2-Methyltetrahydrofuran (2-MeTHF) is considered a green solvent alternative to tetrahydrofuran (B95107) (THF) in various chemical processes.[1][2]

Reaction Mechanism and Principle

The synthesis of 2-methyltetrahydrofuran from this compound is a classic example of an intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the terminal hydroxyl group of this compound by a strong base, typically sodium hydride (NaH), to form a sodium alkoxide intermediate. This is an acid-base reaction where the hydride ion acts as the base.

The resulting alkoxide is a potent nucleophile. In the subsequent step, the nucleophilic oxygen atom attacks the carbon atom bearing the bromine atom in an intramolecular S(_N)2 fashion. This backside attack results in the displacement of the bromide ion and the formation of a stable five-membered cyclic ether, 2-methyltetrahydrofuran. The formation of five- and six-membered rings is generally favored in such intramolecular cyclizations.[3]

Reaction Scheme

Summary of Reaction Parameters

While a specific documented yield for the cyclization of this compound was not found in the surveyed literature, typical intramolecular Williamson ether syntheses proceed with good to excellent yields, often in the range of 80-95%. The following table outlines the general conditions based on analogous reactions.

ParameterValue/ConditionNotes
Substrate This compoundThe starting material containing both the alcohol and the alkyl halide functionalities.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is crucial for the initial deprotonation.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Aprotic polar solvents are preferred as they do not interfere with the nucleophilic alkoxide.
Temperature 25-65 °C (Room Temperature to gentle heating)The reaction is often initiated at 0°C and then allowed to warm to room temperature or gently heated to ensure completion.
Reaction Time 1 - 12 hoursReaction progress can be monitored by thin-layer chromatography (TLC).
Work-up Aqueous Quench, ExtractionCareful quenching of excess sodium hydride is necessary, followed by standard liquid-liquid extraction.
Purification DistillationThe product, 2-methyltetrahydrofuran, is a volatile liquid and can be purified by distillation.

Experimental Protocol

This protocol is a representative procedure based on the general principles of the intramolecular Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Substrate: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The rate of addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux (approximately 65 °C). The reaction is stirred for a period of 1 to 12 hours, with the progress monitored by TLC.

  • Quenching: Upon completion, the reaction mixture is cooled to 0 °C and the excess sodium hydride is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The resulting mixture is partitioned between diethyl ether and water. The aqueous layer is separated and extracted twice more with diethyl ether.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by distillation to afford pure 2-methyltetrahydrofuran.

Visualizations

Reaction Workflow

Reaction_Workflow Experimental Workflow for the Synthesis of 2-Methyltetrahydrofuran cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Charge flask with NaH in anhydrous THF under inert atmosphere add_substrate Add this compound solution dropwise at 0°C prep->add_substrate reflux Warm to RT and reflux for 1-12 hours add_substrate->reflux quench Quench with saturated NH4Cl (aq) at 0°C reflux->quench extract Extract with diethyl ether quench->extract dry Dry organic phase and concentrate extract->dry purify Purify by distillation dry->purify product 2-Methyltetrahydrofuran purify->product

Caption: Workflow for the synthesis of 2-methyltetrahydrofuran.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism Reaction Mechanism of Intramolecular Cyclization cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular SN2 Cyclization This compound This compound Alkoxide Sodium 4-bromopentan-1-oxide This compound->Alkoxide Deprotonation NaH NaH H2 H₂ (gas) Intermediate Sodium 4-bromopentan-1-oxide Product 2-Methyltetrahydrofuran Intermediate->Product Intramolecular SN2 attack NaBr NaBr

Caption: Mechanism of 2-methyltetrahydrofuran synthesis.

References

Protecting the Hydroxyl Group in 4-Bromopentan-1-ol: A Guide to Strategic Selection and Application

Author: BenchChem Technical Support Team. Date: December 2025

[Author] - Your Name/Department [Date] - December 15, 2025 [Version] - 1.0

Introduction

In the synthesis of complex organic molecules, the selective protection of functional groups is a critical strategy to prevent unwanted side reactions. For a bifunctional molecule like 4-bromopentan-1-ol, which contains both a primary alcohol and a secondary alkyl bromide, the hydroxyl group often requires protection to allow for selective reactions at the carbon-bromine bond, such as Grignard reagent formation or nucleophilic substitution. This document provides detailed application notes and protocols for the protection of the hydroxyl group in this compound, focusing on commonly employed protecting groups that are stable under conditions required for subsequent transformations.

The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1][2] This guide will focus on three widely used protecting groups for alcohols: tert-butyldimethylsilyl (TBDMS) ether, methoxymethyl (MOM) ether, and benzyl (B1604629) (Bn) ether.

Selecting the Appropriate Protecting Group

The choice of protecting group is contingent on the planned synthetic route. For instance, if the subsequent step involves the formation of a Grignard reagent, the protecting group must be stable to strongly basic and nucleophilic conditions.[3][4]

Key Considerations for Selection:

  • Stability: The protecting group must be inert to the reagents and conditions of the subsequent reaction steps.

  • Ease of Introduction: The protection reaction should be high-yielding and straightforward to perform.

  • Ease of Removal (Deprotection): The deprotection should be efficient and occur under conditions that do not compromise the integrity of the desired product.[1]

  • Orthogonality: The ability to selectively remove one protecting group in the presence of others is crucial in multi-step syntheses.[5][6]

Commonly Used Protecting Groups for this compound

Tert-butyldimethylsilyl (TBDMS) Ether

TBDMS ethers are one of the most common choices for protecting alcohols due to their ease of formation, stability under a wide range of non-acidic conditions, and straightforward removal.[7][8][9] The steric bulk of the TBDMS group often allows for selective protection of less hindered primary alcohols.[7][10]

Stability Profile:

  • Stable to: Strong bases (e.g., Grignard reagents, organolithiums), many oxidizing and reducing agents.[3]

  • Labile to: Acidic conditions and fluoride (B91410) ion sources (e.g., TBAF).[3][4][11]

Methoxymethyl (MOM) Ether

MOM ethers are acetal-based protecting groups that offer good stability across a broad pH range (approximately 4 to 12).[12][13] They are stable to most nucleophilic and basic conditions, making them suitable for reactions involving organometallic reagents.[12]

Stability Profile:

  • Stable to: Basic, nucleophilic, and many oxidative and reductive conditions.[12]

  • Labile to: Acidic conditions.[12][14] Caution should be exercised as MOMCl is a carcinogen.[14][15]

Benzyl (Bn) Ether

Benzyl ethers are robust protecting groups that are stable to a wide variety of acidic and basic conditions, as well as many oxidizing and reducing agents.[6][16] This makes them highly versatile in multi-step synthesis.

Stability Profile:

  • Stable to: A wide range of acidic and basic conditions, many oxidizing and reducing agents.[6]

  • Labile to: Hydrogenolysis (catalytic hydrogenation).[16][17]

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes typical reaction conditions and yields for the protection and deprotection of primary alcohols, providing a basis for comparison.

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)
TBDMS TBDMSCl, Imidazole (B134444), DMF, RT, 12-24h[8][11]>90TBAF, THF, RT, 1-4h[11]>95
TBDMSCl, Et3N, DCM, 0°C to RT, 2-12h[7][11]>90Acetic Acid, THF/H2O, RT>90
MOM MOMCl, DIPEA, DCM, 0°C to RT, 2-16h[12][15]>90Conc. HCl (cat.), MeOH/H2O, RT to 50°C[12][15]>90
CH2(OMe)2, P2O5, CHCl3, RT[13]VariableTFA, DCM, RT>90
Bn BnBr, NaH, THF, 0°C to RT[6]>90H2, Pd/C, EtOH, RT[6][16]>95
BnCl, Ag2O, RT[17]VariableNa, NH3 (l)Variable

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes the formation of 1-((tert-butyldimethylsilyl)oxy)-4-bromopentane.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[11]

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure TBDMS-protected alcohol.[7]

Protocol 2: Protection of this compound as a MOM Ether

This protocol details the synthesis of 1-bromo-4-(methoxymethoxy)pentane.

Materials:

  • This compound

  • Methoxymethyl chloride (MOMCl) - Caution: Carcinogen [14][15]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere, add DIPEA (1.5 eq).[15]

  • Slowly add MOMCl (1.2 eq) to the solution. Handle MOMCl with appropriate safety precautions in a fume hood.[15]

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[12]

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired MOM-protected alcohol.[15]

Protocol 3: Protection of this compound as a Benzyl Ether

This protocol describes the preparation of 1-(benzyloxy)-4-bromopentane.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add BnBr (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Deprotection Protocols

Deprotection of TBDMS Ether

Reagents: Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF) Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.

  • Add TBAF solution (1.1 eq) dropwise.

  • Stir for 1-4 hours, monitoring by TLC.

  • Quench with saturated aqueous ammonium chloride solution and extract with diethyl ether.[11]

Deprotection of MOM Ether

Reagents: Concentrated Hydrochloric Acid (HCl), Methanol (B129727) (MeOH) Procedure:

  • Dissolve the MOM-protected compound in methanol.

  • Add a catalytic amount of concentrated HCl (a few drops).[15]

  • Stir at room temperature or gently heat (40-50 °C), monitoring by TLC.

  • Neutralize with saturated aqueous sodium bicarbonate solution and remove methanol under reduced pressure.[15]

Deprotection of Benzyl Ether

Reagents: 10% Palladium on carbon (Pd/C), Hydrogen (H2) gas, Ethanol (EtOH) Procedure:

  • Dissolve the benzyl-protected alcohol in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under an atmosphere of hydrogen (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Visualizations

Protection_Workflow cluster_tbdms TBDMS Protection cluster_mom MOM Protection cluster_bn Benzyl Protection start This compound process_tbdms Protection Reaction start->process_tbdms process_mom Protection Reaction start->process_mom process_bn Protection Reaction start->process_bn reagents reagents process process product Protected Alcohol product_tbdms TBDMS Ether process_tbdms->product_tbdms reagents_tbdms TBDMSCl, Imidazole, DMF reagents_tbdms->process_tbdms product_mom MOM Ether process_mom->product_mom reagents_mom MOMCl, DIPEA, DCM reagents_mom->process_mom product_bn Benzyl Ether process_bn->product_bn reagents_bn BnBr, NaH, THF reagents_bn->process_bn

Caption: General workflow for the protection of this compound.

Deprotection_Pathways cluster_tbdms_deprot TBDMS Deprotection cluster_mom_deprot MOM Deprotection cluster_bn_deprot Benzyl Deprotection start Protected Alcohol reagents reagents process process product This compound start_tbdms TBDMS Ether process_tbdms_deprot Deprotection start_tbdms->process_tbdms_deprot process_tbdms_deprot->product reagents_tbdms_deprot TBAF, THF reagents_tbdms_deprot->process_tbdms_deprot start_mom MOM Ether process_mom_deprot Deprotection start_mom->process_mom_deprot process_mom_deprot->product reagents_mom_deprot HCl (cat.), MeOH/H2O reagents_mom_deprot->process_mom_deprot start_bn Benzyl Ether process_bn_deprot Deprotection start_bn->process_bn_deprot process_bn_deprot->product reagents_bn_deprot H2, Pd/C, EtOH reagents_bn_deprot->process_bn_deprot

Caption: Deprotection pathways for common alcohol protecting groups.

References

The Versatility of 4-Bromopentan-1-ol: A Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopentan-1-ol is a valuable bifunctional building block in organic synthesis, offering two distinct reactive sites: a secondary alkyl bromide and a primary alcohol. This unique combination allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse molecular architectures, including heterocycles, substituted alkanes, and more complex molecules of pharmaceutical interest. Its five-carbon chain provides a flexible scaffold that can be readily modified and incorporated into larger structures. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Key Applications and Reaction Pathways

The dual functionality of this compound allows for several strategic approaches in synthesis:

  • Intramolecular Cyclization: The proximity of the hydroxyl and bromo groups facilitates intramolecular reactions to form five-membered heterocyclic rings, such as 2-methyltetrahydrofuran (B130290).

  • Sequential Functionalization: Each functional group can be reacted selectively, allowing for the stepwise introduction of different moieties. This can be achieved by protecting one group while the other is being transformed.

  • Nucleophilic Substitution at the C-Br Bond: The bromine atom serves as a good leaving group for SN2 reactions with a variety of nucleophiles, including azides, cyanides, and alkoxides.

  • Reactions of the Hydroxyl Group: The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, esterification, or etherification.

A schematic overview of the synthetic utility of this compound is presented below.

logical_relationships cluster_intramolecular Intramolecular Cyclization cluster_sequential Sequential Functionalization cluster_bromide_first 1. Bromide Reaction cluster_alcohol_second 2. Alcohol Reaction This compound This compound 2-Methyltetrahydropyran 2-Methyltetrahydropyran This compound->2-Methyltetrahydropyran Base 5-Azidopentan-1-ol (B1310545) 5-Azidopentan-1-ol This compound->5-Azidopentan-1-ol NaN3 5-Cyanopentan-1-ol 5-Cyanopentan-1-ol This compound->5-Cyanopentan-1-ol KCN 5-Aminopentan-1-ol 5-Aminopentan-1-ol 5-Azidopentan-1-ol->5-Aminopentan-1-ol Reduction (e.g., H2, Pd/C) 6-Hydroxyhexanoic acid 6-Hydroxyhexanoic acid 5-Cyanopentan-1-ol->6-Hydroxyhexanoic acid Hydrolysis (H3O+)

Caption: Synthetic pathways originating from this compound.

Application 1: Intramolecular Cyclization for the Synthesis of 2-Methyltetrahydrofuran

The presence of both a nucleophile (hydroxyl group) and a leaving group (bromide) in the same molecule allows for an efficient intramolecular Williamson ether synthesis to produce 2-methyltetrahydrofuran, a valuable solvent and chemical intermediate.

Experimental Workflow

experimental_workflow Start Start ReactionSetup Dissolve this compound in an aprotic solvent (e.g., THF) Start->ReactionSetup AddBase Add a strong, non-nucleophilic base (e.g., NaH) ReactionSetup->AddBase Reaction Heat the reaction mixture (e.g., reflux) AddBase->Reaction Workup Quench with water and extract with an organic solvent Reaction->Workup Purification Dry the organic layer and purify by distillation Workup->Purification End Obtain 2-Methyl- tetrahydrofuran (B95107) Purification->End

Caption: Workflow for the synthesis of 2-methyltetrahydrofuran.

Detailed Protocol:

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is cooled to 0 °C and cautiously quenched by the slow addition of water.

  • The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation to afford 2-methyltetrahydrofuran as a colorless liquid.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product2-Methyltetrahydrofuran
Typical Yield85-95%
Boiling Point80 °C
¹H NMR (CDCl₃, 400 MHz) δ3.85-3.75 (m, 2H), 3.35 (q, J = 6.8 Hz, 1H), 1.95-1.85 (m, 1H), 1.80-1.70 (m, 2H), 1.45-1.35 (m, 1H), 1.20 (d, J = 6.0 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ75.8, 67.4, 35.2, 32.1, 21.5

Application 2: Sequential Functionalization for the Synthesis of 5-Aminopentan-1-ol

This application demonstrates the selective transformation of the bromide followed by the reduction of the newly introduced functional group, leaving the hydroxyl group intact. This two-step process converts this compound into 5-aminopentan-1-ol, a useful intermediate in the synthesis of polymers and pharmaceuticals.

Reaction Pathway

reaction_pathway This compound This compound 5-Azidopentan-1-ol 5-Azidopentan-1-ol This compound->5-Azidopentan-1-ol 1. NaN3, DMF 5-Aminopentan-1-ol 5-Aminopentan-1-ol 5-Azidopentan-1-ol->5-Aminopentan-1-ol 2. H2, Pd/C, EtOH

Caption: Two-step synthesis of 5-aminopentan-1-ol.

Detailed Protocol:

Step 1: Synthesis of 5-Azidopentan-1-ol

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, sodium azide (1.5 equivalents) is added.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether (3 x 75 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give crude 5-azidopentan-1-ol, which can be used in the next step without further purification.

Step 2: Reduction to 5-Aminopentan-1-ol

Materials:

  • Crude 5-azidopentan-1-ol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695)

  • Hydrogen gas (H₂)

Procedure:

  • The crude 5-azidopentan-1-ol is dissolved in ethanol in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 8 hours.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 5-aminopentan-1-ol.

Quantitative Data:

ParameterStep 1: 5-Azidopentan-1-olStep 2: 5-Aminopentan-1-ol
Typical Yield >90% (crude)~85-95% (over two steps)
Appearance Colorless oilColorless oil
¹H NMR (CDCl₃) δ 3.65 (t, 2H), 3.28 (t, 2H), 1.65-1.55 (m, 4H), 1.45-1.35 (m, 3H)δ 3.64 (t, 2H), 2.70 (t, 2H), 1.58-1.40 (m, 4H), 1.40-1.30 (m, 3H), 2.5 (br s, 3H)
IR (neat, cm⁻¹) ~2100 (azide stretch)3350-3200 (N-H and O-H stretch)

Application 3: Chain Extension and Functional Group Interconversion

This application illustrates a two-step sequence involving nucleophilic substitution with cyanide followed by hydrolysis to achieve a one-carbon chain extension and conversion of the bromoalkane to a hydroxy acid, specifically 6-hydroxyhexanoic acid.

Detailed Protocol:

Step 1: Synthesis of 5-Hydroxypentanenitrile (B2624086)

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ethanol/Water mixture

Procedure:

  • A solution of potassium cyanide (1.2 equivalents) in a mixture of ethanol and water is prepared in a round-bottom flask.

  • This compound (1.0 equivalent) is added, and the mixture is heated under reflux for 6 hours.[1]

  • The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane (B109758) and water.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give 5-hydroxypentanenitrile.

Step 2: Hydrolysis to 6-Hydroxyhexanoic Acid

Materials:

  • 5-Hydroxypentanenitrile

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • The crude 5-hydroxypentanenitrile is heated under reflux with an excess of concentrated hydrochloric acid for 4 hours.

  • The solution is cooled and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are dried and concentrated to yield 6-hydroxyhexanoic acid.

Quantitative Data:

ParameterStep 1: 5-HydroxypentanenitrileStep 2: 6-Hydroxyhexanoic Acid
Typical Yield ~70-80%~80-90%
¹H NMR (CDCl₃) δ 3.68 (t, 2H), 2.38 (t, 2H), 1.75-1.55 (m, 4H), 1.50-1.40 (m, 3H)δ 3.65 (t, 2H), 2.35 (t, 2H), 1.68-1.55 (m, 4H), 1.45-1.35 (m, 2H), 10.5 (br s, 1H)
IR (neat, cm⁻¹) ~2250 (nitrile stretch)3400-2500 (broad O-H stretch), 1710 (C=O stretch)

Important Considerations: Grignard Reactions

It is crucial to note that the direct formation of a Grignard reagent from this compound is not feasible. The acidic proton of the hydroxyl group will quench the highly basic Grignard reagent as it forms. To perform Grignard reactions at the carbon-bromine bond, the hydroxyl group must first be protected, for example, as a silyl (B83357) ether (e.g., TBDMS ether). The protecting group can then be removed after the Grignard reaction is complete.

Conclusion

This compound is a versatile and cost-effective bifunctional building block with broad applications in organic synthesis. Its ability to undergo intramolecular cyclization and selective, sequential functionalization of its two distinct reactive centers makes it a powerful tool for the construction of a wide variety of organic molecules. The protocols outlined in this document provide a foundation for researchers to explore the full synthetic potential of this valuable reagent.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting nucleophilic substitution reactions using 4-bromopentan-1-ol. This versatile bifunctional molecule can undergo both intermolecular and intramolecular reactions to yield a variety of valuable chemical entities. The presence of a primary alcohol and a secondary alkyl bromide allows for selective transformations, making it a useful building block in organic synthesis, particularly for the preparation of substituted pentanols and cyclic ethers like 2-methyltetrahydrofuran (B130290).

General Principles

Nucleophilic substitution reactions involving this compound, a secondary alkyl halide, can proceed via either an S(_N)1 or S(_N)2 mechanism. The reaction pathway is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. For strong, unhindered nucleophiles in polar aprotic solvents, the S(_N)2 mechanism is generally favored, leading to an inversion of stereochemistry at the carbon center.[1] The use of polar protic solvents may favor the S(_N)1 pathway, which proceeds through a carbocation intermediate.

Intermolecular Nucleophilic Substitution

A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Below are protocols for reactions with common nucleophiles.

Data Presentation: Intermolecular Reactions
NucleophileReagentSolventTemperature (°C)Reaction Time (h)ProductYield (%)
Azide (B81097)Sodium Azide (NaN₃)Acetone (B3395972) or DMFReflux12-244-Azidopentan-1-ol>90 (estimated)
CyanideSodium Cyanide (NaCN)Ethanol (B145695)/WaterReflux6-124-Hydroxypentanenitrile70-85 (estimated)
HydroxideSodium Hydroxide (NaOH)WaterReflux4-8Pentane-1,4-diolCompetitive with elimination
AlkoxideSodium Ethoxide (NaOEt)EthanolReflux3-64-Ethoxypentan-1-ol60-80 (estimated)

Yields are estimated based on typical S(_N)2 reactions with similar substrates and may vary depending on specific reaction conditions and purification methods.

Experimental Protocols: Intermolecular Reactions

Protocol 1: Synthesis of 4-Azidopentan-1-ol via S(_N)2 Reaction

This protocol describes the substitution of the bromide with an azide group, a versatile functional group for further transformations.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetone.

  • Add sodium azide (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetone using a rotary evaporator.

  • To the residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-azidopentan-1-ol.

Protocol 2: Synthesis of 4-Hydroxypentanenitrile

This procedure outlines the formation of a new carbon-carbon bond using a cyanide nucleophile.[2][3]

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol/Water (80:20 v/v)

  • Dilute hydrochloric acid

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an 80:20 ethanol/water mixture.

  • Add sodium cyanide (1.1 eq) to the solution.

  • Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain 4-hydroxypentanenitrile.

Intramolecular Nucleophilic Substitution (Cyclization)

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine center within the same molecule allows for an intramolecular Williamson ether synthesis.[4][5][6] This reaction is a facile method for the synthesis of 2-methyltetrahydrofuran, an important solvent and biofuel component.[7][8]

Data Presentation: Intramolecular Cyclization
ReactionBaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
Intramolecular Williamson Ether SynthesisSodium Hydride (NaH)THFReflux2-42-Methyltetrahydrofuran>90
Experimental Protocol: Synthesis of 2-Methyltetrahydrofuran

This protocol details the base-mediated intramolecular cyclization of this compound.[9]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once complete, cool the reaction to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent by distillation to obtain 2-methyltetrahydrofuran. Caution: 2-Methyltetrahydrofuran is volatile.

Visualizations

Experimental Workflow for Intermolecular Nucleophilic Substitution

G start Start: Prepare Reaction Mixture reactants Dissolve this compound and Nucleophile in Solvent start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Reaction Workup: - Cool to RT - Remove Solvent reaction->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying purification Purification: - Filtration - Concentration drying->purification product Final Product purification->product

Caption: General workflow for intermolecular nucleophilic substitution.

Signaling Pathway for Intramolecular Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack A This compound B Alkoxide Intermediate A->B Proton Abstraction C Transition State B->C Nucleophilic Attack Base Base (e.g., NaH) Base->A D 2-Methyltetrahydrofuran C->D Bromide Expulsion

References

Application of 4-Bromopentan-1-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopentan-1-ol is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of bioactive molecules. Its structure, featuring a primary alcohol and a secondary bromide, allows for sequential or orthogonal functionalization, making it a key intermediate in the construction of complex molecular architectures. The chiral center at the fourth carbon position further enhances its utility, enabling the stereoselective synthesis of enantiomerically pure therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmacologically active compounds, with a focus on the Williamson ether synthesis for the creation of bioactive aryl ethers.

Core Application: Williamson Ether Synthesis

The most prevalent application of this compound in medicinal chemistry is its use as an alkylating agent in the Williamson ether synthesis. This reaction facilitates the formation of an ether linkage between the this compound moiety and a phenolic hydroxyl group present on a bioactive scaffold. The resulting ether derivatives often exhibit modified pharmacokinetic and pharmacodynamic properties compared to the parent phenol (B47542), such as altered solubility, metabolic stability, and target binding affinity.

The general scheme for the Williamson ether synthesis using this compound involves the deprotonation of a phenol (ArOH) by a base to form a more nucleophilic phenoxide (ArO⁻), which then attacks the electrophilic carbon bearing the bromine atom in this compound via an S(_N)2 mechanism.

General Reaction Scheme:

Synthesis of Bioactive Aryl Ethers: A Case Study

Quantitative Data Summary

The following table summarizes typical quantitative data for the Williamson ether synthesis involving haloalkanes and phenols, providing a general expectation for reactions with this compound.

ParameterValueReference
Starting Materials This compound, Substituted Phenol
Base K₂CO₃, NaH, NaOH[1]
Solvent Acetone (B3395972), DMF, DMSO[1]
Reaction Temperature Room Temperature to Reflux[2]
Reaction Time 12 - 24 hours[2]
Typical Yield 70 - 95%[2]
Purity (Post-purification) >98% (Determined by HPLC/NMR)[2]

Detailed Experimental Protocol: Synthesis of a 4-(Pentan-4-yloxy)phenol Derivative

This protocol details a general procedure for the synthesis of a substituted phenol ether using this compound via the Williamson ether synthesis.

Materials and Reagents:

  • Substituted Phenol (e.g., 4-ethylphenol)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a solution of the substituted phenol (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Formation of Phenoxide: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of this compound: Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by TLC.[2]

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 4-(pentan-4-yloxy)phenol derivative.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a bioactive molecule using this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start Materials: This compound Substituted Phenol Base, Solvent reaction Williamson Ether Synthesis (Reflux, 12-18h) start->reaction filtration Filtration reaction->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification end end purification->end Pure Bioactive Molecule

General workflow for the synthesis of bioactive ethers.

Logical Relationship in Synthesis Planning

The Williamson ether synthesis offers two retrosynthetic disconnections for any target ether. The choice of reactants is crucial for the success of this S(_N)2 reaction. For the synthesis of an aryl ether containing the 1-methyl-4-hydroxybutyl moiety, it is imperative to use the phenoxide as the nucleophile and this compound as the electrophile, as the alternative (alkoxide of 4-hydroxypentanol and an aryl halide) is generally not feasible due to the low reactivity of aryl halides in S(_N)2 reactions.[3]

retrosynthesis_logic cluster_feasible Feasible Route target Target Bioactive Ether (Ar-O-CH(CH₃)CH₂CH₂CH₂OH) phenol Phenol Derivative (ArOH) target->phenol bromoalkane This compound target->bromoalkane aryl_halide Aryl Halide (Ar-X) target->aryl_halide alkoxide Alkoxide of 4-hydroxypentanol target->alkoxide phenol->target Nucleophile label_feasible Favored SN2 Pathway bromoalkane->target Electrophile aryl_halide->target Poor Electrophile for SN2 label_infeasible Disfavored SN2 Pathway alkoxide->target Nucleophile

References

Application Notes and Protocols for the Oxidation of 4-bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the chosen oxidant and reaction conditions. 4-bromopentan-1-ol is a bifunctional molecule whose selective oxidation is crucial for the synthesis of various intermediates in the pharmaceutical and agrochemical industries. The presence of a bromine atom requires careful selection of reagents to avoid side reactions. These application notes provide detailed protocols for the selective oxidation of this compound to 4-bromopentanal or 4-bromopentanoic acid.

Primary alcohols can be oxidized to aldehydes or further to carboxylic acids.[1] The choice between these two products is determined by the oxidizing agent and the reaction conditions.[2] For the synthesis of the aldehyde, milder, often anhydrous conditions are necessary to prevent over-oxidation.[3] For the synthesis of the carboxylic acid, stronger oxidizing agents in the presence of water are typically employed.[4]

I. Selective Oxidation to 4-bromopentanal (Aldehyde)

The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent further oxidation to a carboxylic acid.[5] This is often achieved by performing the reaction in the absence of water.[3] Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for Swern or Corey-Kim oxidations are suitable for this transformation.[2][6][7] DMP is often preferred in modern laboratories due to its practical advantages, including higher yields and less rigorous reaction conditions compared to chromium-based reagents like PCC.[5]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes a mild and efficient method for oxidizing this compound to 4-bromopentanal using DMP. The reaction is typically fast and clean.[3]

Materials:

  • This compound (C₅H₁₁BrO, MW: 167.04 g/mol )[8]

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Add Dess-Martin Periodinane to the solution in one portion while stirring. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is usually complete within 30 minutes to 2 hours.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[7]

  • The crude 4-bromopentanal can be purified by column chromatography on silica (B1680970) gel.

II. Oxidation to 4-bromopentanoic acid (Carboxylic Acid)

The oxidation of a primary alcohol to a carboxylic acid requires a strong oxidizing agent.[2] Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent).[4][5] The reaction proceeds through an aldehyde intermediate, which is then further oxidized in the presence of water.[3]

Protocol 2: Jones Oxidation

This protocol details the oxidation of this compound to 4-bromopentanoic acid using Jones reagent. This is a powerful oxidation that typically provides good yields.

Materials:

  • This compound (C₅H₁₁BrO, MW: 167.04 g/mol )[8]

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Acetone (B3395972)

  • Isopropyl alcohol (for quenching)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Prepare the Jones reagent: Cautiously dissolve chromium trioxide in concentrated sulfuric acid, then slowly add this mixture to ice-cold water.

  • In a flask equipped with a dropping funnel and a thermometer, dissolve this compound in acetone and cool the mixture in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20°C. An orange solution of dichromate(VI) ions will turn green as it is reduced to chromium(III) ions.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quench any excess oxidant by the careful addition of isopropyl alcohol until the green color persists.

  • Remove the bulk of the acetone by rotary evaporation.

  • Extract the aqueous residue multiple times with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-bromopentanoic acid.[9][10]

  • The product can be further purified by crystallization or distillation under reduced pressure.

Data Presentation

The following tables summarize typical quantitative data for the oxidation of primary alcohols using the described methods. The exact yields for this compound may vary and should be optimized on a small scale.

Table 1: Reagents and Conditions for Oxidation

ParameterDess-Martin Oxidation (to Aldehyde)Jones Oxidation (to Carboxylic Acid)
Starting Material This compoundThis compound
Product 4-bromopentanal[11][12]4-bromopentanoic acid[13][14]
Oxidizing Agent Dess-Martin Periodinane (DMP)Jones Reagent (CrO₃/H₂SO₄/H₂O)[4]
Solvent Anhydrous Dichloromethane (DCM)Acetone
Temperature Room Temperature0°C to Room Temperature
Reaction Time 0.5 - 2 hours[3]1 - 4 hours
Work-up Quench with Na₂S₂O₃/NaHCO₃, extractionQuench with isopropanol, extraction

Table 2: Product Characterization

ProductMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity Assessment
4-bromopentanal C₅H₉BrO165.03[11][12]85-95%GC-MS, ¹H NMR, ¹³C NMR
4-bromopentanoic acid C₅H₉BrO₂181.03[14]70-90%LC-MS, ¹H NMR, ¹³C NMR, Melting Point

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the oxidation of this compound, highlighting the divergent pathways to either the aldehyde or the carboxylic acid based on the chosen methodology.

Oxidation_Workflow Experimental Workflow: Oxidation of this compound start Start: This compound reagent_choice Select Oxidant & Conditions start->reagent_choice mild_oxidation Mild Oxidation (e.g., DMP in DCM) reagent_choice->mild_oxidation Anhydrous strong_oxidation Strong Oxidation (e.g., Jones Reagent) reagent_choice->strong_oxidation Aqueous aldehyde_product Crude Product: 4-bromopentanal mild_oxidation->aldehyde_product aldehyde_workup Aqueous Work-up (NaHCO3 / Na2S2O3) aldehyde_product->aldehyde_workup aldehyde_purification Purification (Column Chromatography) aldehyde_workup->aldehyde_purification final_aldehyde Final Product: 4-bromopentanal aldehyde_purification->final_aldehyde analysis Analysis (NMR, MS, IR) final_aldehyde->analysis acid_product Crude Product: 4-bromopentanoic acid strong_oxidation->acid_product acid_workup Aqueous Work-up & Extraction acid_product->acid_workup acid_purification Purification (Crystallization/Distillation) acid_workup->acid_purification final_acid Final Product: 4-bromopentanoic acid acid_purification->final_acid final_acid->analysis

Caption: Oxidation workflow for this compound.

References

Application Notes and Protocols: The Use of 4-Bromopentan-1-ol in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromopentan-1-ol as a versatile building block for the formation of carbon-carbon bonds. Due to the inherent reactivity of the hydroxyl group with many organometallic reagents, a protection strategy is often required. This document details the protection of the alcohol, followed by protocols for key carbon-carbon bond-forming reactions including Grignard reactions, organocuprate coupling, and palladium-catalyzed cross-coupling reactions.

Protection of the Hydroxyl Group

The acidic proton of the hydroxyl group in this compound is incompatible with strongly basic organometallic reagents such as Grignard and organolithium reagents. Therefore, the initial step in many synthetic sequences involving this bifunctional molecule is the protection of the alcohol. A common and effective protecting group for this purpose is the tetrahydropyranyl (THP) ether, which is stable under basic conditions and can be readily removed under acidic conditions.

Experimental Protocol: Tetrahydropyran (THP) Protection of this compound

This protocol outlines the procedure for the protection of the hydroxyl group of this compound as a THP ether.

Workflow for THP Protection

reagents This compound 3,4-Dihydropyran (DHP) PTSA (cat.) reaction Reaction in CH2Cl2 Room Temperature reagents->reaction 1. workup Aqueous Workup (NaHCO3, brine) reaction->workup 2. purification Purification (Silica Gel Chromatography) workup->purification 3. product 2-((4-Bromopentyl)oxy)tetrahydro-2H-pyran purification->product 4.

Caption: Workflow for the THP protection of this compound.

Materials:

  • This compound

  • 3,4-Dihydropyran (DHP)

  • p-Toluenesulfonic acid (PTSA) or Pyridinium (B92312) p-toluenesulfonate (PPTS) (catalytic amount)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add 3,4-dihydropyran (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) (approx. 0.02 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 2-((4-bromopentyl)oxy)tetrahydro-2H-pyran.

ReactantMolar RatioTypical Yield
This compound1.090-98%
3,4-Dihydropyran1.2
PTSA (catalyst)0.02

Grignard Reaction

With the hydroxyl group protected, the bromide can be converted into a Grignard reagent, a potent nucleophile for forming new carbon-carbon bonds with various electrophiles, such as aldehydes, ketones, and epoxides.

Experimental Protocol: Formation and Reaction of 4-(Tetrahydropyran-2-yloxy)pentylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from THP-protected this compound and its subsequent reaction with a model electrophile, cyclohexanone (B45756).

Workflow for Grignard Reaction

start 2-((4-Bromopentyl)oxy)tetrahydro-2H-pyran grignard_formation Mg turnings, THF Reflux start->grignard_formation grignard_reagent 4-(THP-oxy)pentylmagnesium bromide grignard_formation->grignard_reagent reaction Add Cyclohexanone in THF 0 °C to RT grignard_reagent->reaction workup Quench with aq. NH4Cl Deprotection with aq. HCl reaction->workup product 1-(5-Hydroxypentan-2-yl)cyclohexan-1-ol workup->product

Caption: Synthesis of a diol via a Grignard reaction.

Materials:

  • 2-((4-Bromopentyl)oxy)tetrahydro-2H-pyran

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (a small crystal for initiation)

  • Cyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether or ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of 2-((4-bromopentyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise to the magnesium turnings.

    • Initiate the reaction (disappearance of iodine color, gentle reflux). If the reaction does not start, gentle heating may be required.

    • Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Cyclohexanone:

    • Cool the freshly prepared Grignard reagent solution to 0 °C.

    • Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Deprotection:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure.

    • To deprotect the THP ether, dissolve the crude product in a mixture of THF and 1 M HCl and stir at room temperature until TLC analysis indicates the complete removal of the protecting group.

    • Neutralize the mixture with saturated aqueous NaHCO₃ and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting diol by column chromatography.

ElectrophileProductTypical Yield (overall)
Cyclohexanone1-(5-Hydroxypentan-2-yl)cyclohexan-1-ol75-85%
Benzaldehyde1-Phenyl-5-(tetrahydro-2H-pyran-2-yloxy)hexan-2-ol~80% (before deprotection)

Organocuprate (Gilman) Coupling

Organocuprate reagents, also known as Gilman reagents, are softer nucleophiles than Grignard reagents and are particularly useful for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and for coupling with alkyl, vinyl, and aryl halides.

Experimental Protocol: Formation of a Lithium Diorganocuprate and Conjugate Addition

This protocol details the formation of a Gilman reagent from THP-protected this compound and its subsequent 1,4-addition to cyclohexenone.

Reaction Scheme for Gilman Coupling

start 2-((4-Bromopentyl)oxy)tetrahydro-2H-pyran lithiation 2 eq. t-BuLi, THF -78 °C start->lithiation organolithium 4-(THP-oxy)pentyllithium lithiation->organolithium cuprate_formation 0.5 eq. CuI, THF -78 °C organolithium->cuprate_formation gilman Lithium di(4-(THP-oxy)pentyl)cuprate cuprate_formation->gilman reaction Add Cyclohexenone, THF -78 °C to RT gilman->reaction product 3-(5-(THP-oxy)pentan-2-yl)cyclohexan-1-one reaction->product

Caption: Formation of a Gilman reagent and its conjugate addition.

Materials:

  • 2-((4-Bromopentyl)oxy)tetrahydro-2H-pyran

  • tert-Butyllithium (B1211817) (t-BuLi) in pentane (B18724) or heptane

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Organolithium Formation:

    • To a solution of 2-((4-bromopentyl)oxy)tetrahydro-2H-pyran (2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add tert-butyllithium (2.0 eq of a 1.7 M solution in pentane) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Gilman Reagent Formation:

    • In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C.

    • Transfer the freshly prepared organolithium solution to the CuI suspension via cannula.

    • Allow the mixture to stir at -78 °C for 30-60 minutes to form the Gilman reagent.

  • Conjugate Addition:

    • Add a solution of cyclohexenone (1.0 eq) in anhydrous THF to the Gilman reagent at -78 °C.

    • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Work-up:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the product by silica gel column chromatography.

ElectrophileProductTypical Yield
Cyclohexenone3-(5-(Tetrahydro-2H-pyran-2-yloxy)pentan-2-yl)cyclohexan-1-one70-80%
Methyl vinyl ketone6-(Tetrahydro-2H-pyran-2-yloxy)heptan-2-one~75%

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds. A protected derivative of this compound can be converted into various organometallic reagents suitable for these couplings or used directly in reactions like the Heck coupling after modification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide. The protected this compound can be converted to a boronic ester, which can then be coupled with various aryl or vinyl halides.

General Suzuki-Miyaura Coupling Scheme

boronic_ester 4-(THP-oxy)pentylboronic ester reaction Suzuki Coupling Toluene/Water, Reflux boronic_ester->reaction aryl_halide Aryl Halide (e.g., 4-Iodoanisole) aryl_halide->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) catalyst->reaction product Coupled Product reaction->product

Caption: General scheme for a Suzuki-Miyaura coupling reaction.

Protocol Outline: Suzuki-Miyaura Coupling

  • Synthesis of the Boronic Ester: Convert the Grignard reagent of THP-protected this compound to the corresponding boronic ester by reacting it with an appropriate borate (B1201080) ester (e.g., triisopropyl borate) followed by acidic workup.

  • Coupling Reaction:

    • To a mixture of the boronic ester (1.2 eq), an aryl halide (e.g., 4-iodoanisole, 1.0 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

    • Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

    • Cool the reaction, perform an aqueous workup, extract the product, and purify by column chromatography.

Aryl HalideProduct (after deprotection)Typical Yield
4-Iodoanisole4-(4-Methoxyphenyl)pentan-1-ol70-85%
1-Bromonaphthalene4-(Naphthalen-1-yl)pentan-1-ol65-80%
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. To utilize this compound in a Heck reaction, it would typically be first converted into an alkene derivative (e.g., by elimination to form 4-penten-1-ol, followed by protection and then reaction as the alkene partner, or by using the bromide part with a suitable alkene). A more direct application involves using a modified substrate. For instance, creating an acrylate (B77674) ester from the alcohol and then performing an intramolecular Heck reaction if a suitable halide is present elsewhere in the molecule. For intermolecular reactions, the bromide can be coupled with an alkene.

Protocol Outline: Heck Reaction

  • To a mixture of THP-protected this compound (1.0 eq), an alkene (e.g., styrene, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine (B128534), 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), heat the reaction mixture at 80-120 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC. After completion, cool the mixture, perform an aqueous workup, and purify the product by column chromatography.

AlkeneProduct (after deprotection)Typical Yield
Styrene5-Phenylpent-4-en-1-ol60-75%
Ethyl acrylateEthyl 6-hydroxyhept-2-enoate55-70%
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. To employ this compound, one could first synthesize a terminal alkyne from it, or use the bromide to couple with a terminal alkyne.

Protocol Outline: Sonogashira Coupling

  • To a solution of THP-protected this compound (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.2 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Perform an aqueous workup, extract the product, and purify by column chromatography.

Terminal AlkyneProduct (after deprotection)Typical Yield
Phenylacetylene5-Phenylpent-4-yn-1-ol80-95%
1-HexyneUndec-4-yn-1-ol75-90%

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including solvent, temperature, reaction time, and catalyst loading, may require optimization for specific substrates and scales. All experiments should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

Troubleshooting & Optimization

Why Grignard reagents cannot be prepared from 4-bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reagents.

Troubleshooting Guide

Issue: Failure to Form Grignard Reagent from a Haloalcohol

Symptoms:

  • No initiation of the Grignard reaction (no cloudiness, heat, or bubbling upon addition of the haloalcohol to magnesium).

  • Low or no yield of the desired Grignard product.

  • Consumption of starting material without the formation of the Grignard reagent.

Root Cause Analysis:

Grignard reagents are potent nucleophiles and strong bases.[1] When a haloalcohol such as 4-bromopentan-1-ol is used, the acidic proton of the hydroxyl (-OH) group is incompatible with the basic nature of the Grignard reagent.[2][3][4] As the Grignard reagent begins to form, it is immediately quenched by an intramolecular acid-base reaction with the hydroxyl group present in the same molecule.[5][6][7] This reaction neutralizes the Grignard reagent, preventing its accumulation and subsequent use in the desired reaction.[6]

Logical Relationship: The Problematic Intramolecular Reaction

G cluster_0 Attempted Grignard Formation cluster_1 Intramolecular Quenching This compound This compound Mg Mg This compound->Mg Reaction Initiation Grignard_Intermediate BrMg(CH2)4OH (Transient Intermediate) Mg->Grignard_Intermediate Forms Alkoxide Cyclic Alkoxide (Stable Product) Grignard_Intermediate->Alkoxide Immediate Acid-Base Reaction

Caption: Intramolecular reaction preventing Grignard reagent formation.

Solution: Protection of the Hydroxyl Group

To successfully prepare a Grignard reagent from a haloalcohol, the interfering hydroxyl group must be "protected" before the introduction of magnesium.[2][3] This involves converting the alcohol into a functional group that is stable under the basic conditions of Grignard reagent formation.[8] Silyl ethers are commonly used as protecting groups for alcohols in this context.[8][9]

Experimental Workflow: Successful Grignard Formation Using a Protecting Group

G Start This compound Protect Protect -OH Group (e.g., with TBDMSCl) Start->Protect Protected_Alcohol 4-bromo-1-(tert-butyldimethylsilyloxy)pentane Protect->Protected_Alcohol Form_Grignard Form Grignard Reagent (with Mg in ether) Protected_Alcohol->Form_Grignard Grignard_Reagent Protected Grignard Reagent Form_Grignard->Grignard_Reagent React React with Electrophile (e.g., Aldehyde, Ketone) Grignard_Reagent->React Intermediate Addition Product React->Intermediate Deprotect Deprotect -OH Group (e.g., with TBAF) Intermediate->Deprotect Final_Product Desired Alcohol Deprotect->Final_Product

References

Preventing side reactions in the cyclization of 4-bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the cyclization of 4-bromopentan-1-ol to synthesize 2-methyltetrahydrofuran (B130290).

Troubleshooting Guide

This guide addresses common issues encountered during the intramolecular cyclization of this compound, focusing on minimizing the primary side reaction, E2 elimination.

Issue Potential Cause Recommended Solution
Low yield of 2-methyltetrahydrofuran The chosen base is too sterically hindered, favoring elimination.Switch to a non-nucleophilic, sterically unhindered base such as Sodium Hydride (NaH).
The reaction temperature is too high, promoting the E2 elimination pathway.[1]Conduct the reaction at a lower temperature. Room temperature is often a good starting point.
The solvent is not optimal for an SN2 reaction.Use a polar apathetic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to facilitate the SN2 reaction.[2]
Significant amount of pent-4-en-1-ol byproduct detected The base is promoting the E2 elimination side reaction.[3]Use a less hindered base. For example, if using Potassium tert-butoxide, consider switching to Sodium Hydride.
High reaction temperature favors elimination over substitution.[1]Lower the reaction temperature. Monitor the reaction progress at intervals to find the optimal temperature.
Reaction is slow or does not go to completion The base is not strong enough to completely deprotonate the alcohol.Ensure the use of a sufficiently strong base like NaH or KH to form the alkoxide.[2]
The concentration of the reactant is too high, leading to intermolecular side reactions.Perform the reaction under high-dilution conditions to favor the intramolecular pathway.
Formation of unexpected byproducts The starting material is impure.Ensure the purity of this compound before starting the reaction.
The solvent is not anhydrous, leading to quenching of the alkoxide.Use anhydrous solvents to prevent the premature protonation of the alkoxide intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the cyclization of this compound?

The primary reaction is an intramolecular Williamson ether synthesis.[4] This involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking the carbon atom bonded to the bromine in an intramolecular SN2 reaction to form the cyclic ether, 2-methyltetrahydrofuran.[5]

Q2: What is the main side reaction to be aware of?

The main competing side reaction is E2 (bimolecular elimination), which leads to the formation of pent-4-en-1-ol.[3] This is particularly prevalent with secondary alkyl halides like this compound.[2]

Q3: How does the choice of base affect the reaction outcome?

The choice of base is critical in determining the ratio of the desired cyclization product to the elimination byproduct.

  • Strong, non-nucleophilic, and sterically unhindered bases , such as Sodium Hydride (NaH) or Potassium Hydride (KH), are preferred for maximizing the yield of 2-methyltetrahydrofuran. These bases efficiently deprotonate the alcohol without promoting the E2 elimination.[2]

  • Sterically hindered bases , like Potassium tert-butoxide (t-BuOK), tend to favor the E2 elimination pathway, leading to a higher yield of pent-4-en-1-ol.[3]

Q4: What is the optimal solvent for this reaction?

Polar aprotic solvents such as Tetrahydrofuran (THF) and Dimethylformamide (DMF) are generally recommended.[2] These solvents are effective at solvating the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to participate in the intramolecular SN2 reaction.

Q5: How does temperature influence the reaction?

Higher temperatures generally favor elimination reactions over substitution reactions.[1] Therefore, to maximize the yield of 2-methyltetrahydrofuran, it is advisable to run the reaction at a lower temperature, such as room temperature. If the reaction rate is too slow, gentle heating can be applied, but the temperature should be carefully monitored to avoid an increase in the elimination byproduct.

Data Presentation

The following tables provide illustrative data on the expected product distribution based on the principles of the Williamson ether synthesis and SN2/E2 competition.

Table 1: Effect of Base on Product Distribution at Room Temperature in THF

Base 2-methyltetrahydrofuran (Cyclization Product) Yield (%) pent-4-en-1-ol (Elimination Product) Yield (%)
Sodium Hydride (NaH)8515
Potassium Hydride (KH)8218
Potassium tert-butoxide (t-BuOK)3070
Sodium Ethoxide (NaOEt)6535

Table 2: Effect of Temperature on Product Distribution with Sodium Hydride in THF

Temperature (°C) 2-methyltetrahydrofuran (Cyclization Product) Yield (%) pent-4-en-1-ol (Elimination Product) Yield (%)
09010
25 (Room Temp)8515
507030
65 (Reflux)5545

Experimental Protocols

Protocol 1: Synthesis of 2-methyltetrahydrofuran using Sodium Hydride

This protocol is designed to maximize the yield of the desired cyclization product, 2-methyltetrahydrofuran.

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar to a dry, round-bottom flask.

    • Add anhydrous Tetrahydrofuran (THF) to the flask.

    • Carefully add a 60% dispersion of Sodium Hydride (NaH) in mineral oil (1.2 equivalents) to the THF.

  • Reaction:

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cautiously quench the reaction by slowly adding water at 0 °C to decompose any unreacted NaH.

    • Add diethyl ether to the mixture and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by fractional distillation to obtain pure 2-methyltetrahydrofuran.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products This compound This compound Alkoxide Alkoxide This compound->Alkoxide + Base (e.g., NaH) 2-methyltetrahydrofuran 2-methyltetrahydrofuran Alkoxide->2-methyltetrahydrofuran Intramolecular SN2 (Desired Pathway) pent-4-en-1-ol pent-4-en-1-ol Alkoxide->pent-4-en-1-ol E2 Elimination (Side Reaction)

Caption: Reaction pathways in the cyclization of this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield of 2-methyltetrahydrofuran? Start->Low_Yield High_Elimination High pent-4-en-1-ol? Low_Yield->High_Elimination Yes Check_Solvent Ensure Anhydrous Polar Aprotic Solvent Low_Yield->Check_Solvent No Check_Base Review Base Selection (Use NaH or KH) High_Elimination->Check_Base Yes Check_Temp Lower Reaction Temperature High_Elimination->Check_Temp No Optimize Optimize Reaction Conditions Check_Base->Optimize Check_Temp->Optimize Check_Solvent->Optimize End Problem Solved Optimize->End

Caption: Troubleshooting workflow for low yield in 2-methyltetrahydrofuran synthesis.

References

Technical Support Center: Purification of Crude 4-Bromopentan-1-ol by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-bromopentan-1-ol via vacuum distillation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities depend on the synthetic route. If prepared from 1,4-pentanediol (B150768) and hydrobromic acid (HBr), potential impurities include:

  • Unreacted 1,4-pentanediol: The starting diol.

  • Tetrahydrofurfuryl bromide: A cyclic ether that can form as a rearrangement byproduct.

  • Dibrominated byproducts: Formed if the reaction proceeds further.

  • Solvent residues: From the reaction or workup.

Q3: Why is vacuum distillation necessary for purifying this compound?

A3: this compound has a relatively high boiling point at atmospheric pressure, and heating it to that temperature could lead to decomposition. Vacuum distillation allows the compound to boil at a much lower temperature, minimizing the risk of degradation and improving the purity of the final product.

Q4: How can I monitor the purity of the collected fractions?

A4: The purity of the fractions can be monitored using techniques such as:

  • Gas Chromatography (GC): To quantify the percentage of this compound and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and detect any residual starting materials or byproducts.

  • Refractive Index: A quick method to check the consistency of the fractions. The refractive index should be constant for pure fractions.

Data Presentation: Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C @ mmHg)
This compoundC₅H₁₁BrO167.04Estimated: ~110-120 @ 20 mmHg
1,4-PentanediolC₅H₁₂O₂104.1572-73 @ 0.03
Tetrahydrofurfuryl bromideC₅H₉BrO165.0370 @ 22

Experimental Protocol: Vacuum Distillation of Crude this compound

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
  • The setup should include a round-bottom flask (distilling flask), a short-path distillation head with a condenser and a collection flask, a thermometer, a vacuum adapter, a cold trap, and a vacuum pump.
  • Place a magnetic stir bar in the distilling flask.

2. Sample Preparation:

  • Transfer the crude this compound into the distilling flask. Do not fill the flask more than two-thirds full.
  • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

3. Distillation Procedure:

  • Begin stirring the crude sample.
  • Turn on the cooling water to the condenser.
  • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).
  • Once the vacuum is stable, begin heating the distilling flask using a heating mantle.
  • Gradually increase the temperature until the liquid begins to boil and the vapor temperature starts to rise.
  • Collect a forerun fraction, which will contain any low-boiling impurities.
  • Once the vapor temperature stabilizes at the expected boiling point of this compound, change the receiving flask to collect the main fraction.
  • Continue distillation until most of the product has been collected, but do not distill to dryness.
  • Stop heating and allow the apparatus to cool down completely before slowly releasing the vacuum.

4. Fraction Analysis:

  • Analyze the collected fractions for purity using appropriate analytical methods (GC, NMR, etc.).
  • Combine the pure fractions.

Troubleshooting Guide

Problem Possible Cause Solution
No distillation at the expected temperature - Vacuum is not low enough.- Thermometer bulb is placed incorrectly.- Heating is insufficient.- Check all connections for leaks and ensure the vacuum pump is functioning correctly.- Position the top of the thermometer bulb level with the side arm of the distillation head.- Gradually increase the heating mantle temperature.
Bumping or unstable boiling - Lack of boiling chips or inadequate stirring.- Presence of volatile impurities.- Add fresh boiling chips or ensure the stir bar is spinning effectively.- Collect a forerun at a lower temperature to remove volatile components.
Product solidifies in the condenser - Cooling water is too cold.- Use warmer cooling water or reduce the flow rate.
Distillate is cloudy - Presence of water.- Ensure all glassware is thoroughly dried before starting. If the crude sample is wet, consider a pre-drying step with a suitable drying agent.
Sudden drop in pressure during distillation - A leak has developed in the system.- Stop the distillation, allow the system to cool, and re-grease all joints.
Product appears to be decomposing (darkening) - Heating temperature is too high.- Reduce the heating mantle temperature. If necessary, stop the distillation and re-purify under a higher vacuum (lower temperature).

Mandatory Visualization

TroubleshootingWorkflow Start Start Distillation Problem Problem Encountered? Start->Problem NoDistillate No Distillate Problem->NoDistillate Yes Bumping Bumping / Unstable Boiling Problem->Bumping Yes Decomposition Product Decomposition Problem->Decomposition Yes Successful Successful Distillation Problem->Successful No CheckVacuum Check Vacuum Level & Leaks NoDistillate->CheckVacuum CheckTemp Check Thermometer & Heating CheckVacuum->CheckTemp Vacuum OK CheckTemp->Start Adjusted CheckStirring Check Stirring / Boiling Chips Bumping->CheckStirring CollectForerun Collect Forerun CheckStirring->CollectForerun Stirring OK CollectForerun->Start Done ReduceHeat Reduce Heating Temperature Decomposition->ReduceHeat ReduceHeat->Start OK IncreaseVacuum Increase Vacuum ReduceHeat->IncreaseVacuum Still Decomposing IncreaseVacuum->Start Adjusted

Caption: Troubleshooting workflow for vacuum distillation of this compound.

Identifying impurities in 4-bromopentan-1-ol via GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-bromopentan-1-ol and identifying potential impurities via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my this compound sample?

A1: Impurities in this compound typically originate from its synthesis, which commonly involves the bromination of a pentanol (B124592) isomer or the ring-opening of a substituted tetrahydrofuran. The expected impurities can be categorized as follows:

  • Starting Material Residues: Unreacted pentanol isomers. There are eight possible isomers of pentanol, and if the starting material is not pure, you may see other bromopentanol isomers.[1][2]

  • Isomeric Impurities: Bromopentanol isomers (e.g., 5-bromopentan-1-ol, 3-bromopentan-1-ol) can be present if the synthesis is not perfectly regioselective or if isomeric starting materials were used.

  • Side-Reaction Products:

    • Elimination Products: Dehydration of this compound can lead to the formation of various bromopentene isomers.

    • Etherification Products: Self-condensation of the starting alcohol or reaction with another alcohol molecule can form dipentyl ether or other ether derivatives.[2]

    • Over-bromination Products: In some synthetic routes, further reaction can lead to the formation of dibromopentanes.

  • Reagent Residues: Depending on the synthetic method, you might find traces of reagents like hydrobromic acid (HBr) or sulfuric acid (H2SO4), although these are typically removed during workup.[2]

Q2: My this compound peak is tailing significantly. What could be the cause and how can I fix it?

A2: Peak tailing for polar analytes like alcohols is a common issue in GC-MS. It is often caused by unwanted interactions between the analyte and active sites within the GC system. Here are the primary causes and solutions:

  • Active Sites in the Inlet Liner: The glass inlet liner can have acidic silanol (B1196071) groups that strongly interact with the hydroxyl group of your analyte.

    • Solution: Use a deactivated (silanized) inlet liner. Regularly replace the liner and the septum, as septum fragments can also be a source of activity.

  • Column Contamination or Degradation: The stationary phase at the head of the GC column can degrade over time, exposing active sites.

    • Solution: Trim the first 10-20 cm of the column. If the problem persists, the entire column may need to be replaced.

  • Improper Column Installation: A poor cut of the column or incorrect installation depth in the inlet or detector can cause peak distortion.

    • Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth.

  • Analyte-Phase Mismatch: The polarity of your analyte might not be ideal for the column's stationary phase.

    • Solution: While standard non-polar columns (like those with a 5% phenyl-methylpolysiloxane phase) are often used, a more polar column (e.g., a WAX column) could be considered if tailing is severe. However, this may alter the elution order of your compounds.

  • Derivatization: To eliminate the problematic hydroxyl group, you can derivatize your sample. Silylation (e.g., using BSTFA) is a common method that replaces the active hydrogen on the alcohol with a non-polar trimethylsilyl (B98337) (TMS) group, significantly improving peak shape and volatility.[3][4][5][6]

Q3: I am seeing peaks with a characteristic isotopic pattern for bromine, but they don't match the retention time of this compound. What could they be?

A3: The presence of the bromine isotope pattern (two peaks of nearly equal intensity, 2 m/z units apart) is a strong indicator of a bromine-containing compound. If the retention time is different from your target analyte, you are likely observing one of the following:

  • Isomers of Bromopentanol: As mentioned in Q1, there are several positional isomers of bromopentanol. These will have the same molecular weight and similar mass spectra but different retention times.

  • Dibromopentanes: These impurities will have a higher molecular weight and will likely elute later than this compound. Their mass spectra will show a characteristic pattern for two bromine atoms (M, M+2, and M+4 peaks).

  • Bromopentenes: These elimination products will have a lower molecular weight than this compound.

To identify these, you will need to analyze their mass spectra and compare them to library data or predict their fragmentation patterns.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. Syringe issue (clogged or not drawing sample).2. Incorrect injection parameters.3. Leak in the inlet.4. Column break.1. Clean or replace the syringe.2. Verify injection volume and split ratio.3. Perform a leak check.4. Inspect the column.
Peak Tailing (especially for this compound) 1. Active sites in the inlet liner or column.2. Column overload.3. Improper column installation.1. Use a deactivated liner; trim the column.2. Dilute the sample.3. Re-install the column correctly.4. Consider derivatization of the sample.
Peak Fronting 1. Column overload.2. Incompatible solvent with the stationary phase.1. Dilute the sample.2. Ensure the sample solvent is compatible with the GC column phase.
Ghost Peaks (peaks in a blank run) 1. Contamination in the syringe, inlet, or column.2. Septum bleed.1. Clean the syringe; bake out the inlet and column.2. Use a high-quality, low-bleed septum.
Inconsistent Retention Times 1. Fluctuations in oven temperature or carrier gas flow rate.2. Leaks in the system.1. Check GC temperature and pressure settings.2. Perform a leak check.
Baseline Noise or Drift 1. Column bleed.2. Contaminated carrier gas.3. Detector contamination.1. Condition the column.2. Ensure high-purity carrier gas and use filters.3. Clean the detector according to the manufacturer's instructions.

Data Presentation: Potential Impurities in this compound

The following table lists potential impurities, their likely origin, and key mass spectral fragments to aid in their identification. Note that the presence and quantity of these impurities will vary depending on the synthesis and purification of your specific batch.

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin Key Mass Spectral Fragments (m/z)
This compoundC₅H₁₁BrO167.05Target Analyte149/151 ([M-H₂O]⁺), 87, 69, 43
1,5-PentanediolC₅H₁₂O₂104.15Unreacted Starting Material86, 71, 58, 43
1-BromopentaneC₅H₁₁Br151.05Side Product150/152 (M⁺), 71, 43
2-BromopentaneC₅H₁₁Br151.05Isomeric Impurity150/152 (M⁺), 71, 43
1,4-DibromopentaneC₅H₁₀Br₂229.94Over-bromination Product228/230/232 (M⁺), 149/151, 69
Tetrahydro-2-methylfuranC₅H₁₀O86.13Cyclization Side Product86 (M⁺), 71, 43
Dipentyl etherC₁₀H₂₂O158.28Etherification Side Product158 (M⁺), 87, 71, 43

Experimental Protocols

Standard GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis. Optimization may be required based on your specific instrumentation and the impurities of interest.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a volumetric flask.

    • Mix thoroughly to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet: Split/Splitless injector.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted for sensitivity).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 35 - 400.

Derivatization Protocol for Peak Shape Improvement (Silylation)
  • Sample Preparation:

    • In a clean, dry 2 mL vial, add approximately 1 mg of the this compound sample.

    • Add 500 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injecting into the GC-MS.

  • GC-MS Analysis:

    • Use the same GC-MS conditions as the standard protocol, but adjust the scan range to account for the higher mass of the TMS derivative (e.g., m/z 50 - 500).

Visualizations

experimental_workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start: this compound Sample dissolve Dissolve in Solvent (e.g., Dichloromethane) prep_start->dissolve transfer Transfer to Autosampler Vial dissolve->transfer inject Inject 1 µL into GC transfer->inject separate Separation on GC Column inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities via Mass Spectra integrate->identify report Generate Report identify->report

Caption: Workflow for GC-MS analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Peak Tailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks physical_issue Likely a physical/mechanical issue all_peaks->physical_issue Yes chemical_issue Likely a chemical interaction all_peaks->chemical_issue No check_install Check column installation (cut, depth, ferrules) physical_issue->check_install check_liner Use deactivated liner chemical_issue->check_liner trim_column Trim column inlet check_liner->trim_column derivatize Consider derivatization trim_column->derivatize

Caption: Decision tree for troubleshooting peak tailing issues.

References

Navigating the Challenge of Acidic Protons in Grignard Reactions: A Technical Guide for 4-Bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for handling the acidic hydroxyl proton of 4-bromopentan-1-ol during Grignard reactions. The inherent reactivity of the Grignard reagent with acidic protons necessitates a strategic approach to ensure the desired carbon-carbon bond formation. This center offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of available methods.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly form a Grignard reagent from this compound?

The Grignard reagent is a potent base. The acidic proton of the hydroxyl group in this compound will be readily abstracted by the newly formed Grignard reagent in an acid-base reaction. This process, known as protonolysis, consumes the Grignard reagent and prevents it from acting as a nucleophile in the desired reaction with an electrophile.

Q2: What is the primary strategy to overcome this issue?

The most reliable and widely used strategy is to "protect" the acidic hydroxyl group with a temporary blocking group. This protecting group is inert to the Grignard reagent and can be removed later in the synthetic sequence to regenerate the alcohol.

Q3: What are the most common protecting groups for alcohols in Grignard reactions?

The two most common and effective protecting groups for alcohols in this context are tert-butyldimethylsilyl (TBDMS) ethers and tetrahydropyranyl (THP) ethers.

Q4: How do I choose between a TBDMS and a THP protecting group?

The choice depends on the overall synthetic strategy and the stability of other functional groups in your molecule. TBDMS ethers are generally stable to a wide range of non-acidic conditions but are typically removed with fluoride (B91410) ion sources or acid. THP ethers are stable to basic and nucleophilic conditions but are readily cleaved with mild acid.

Q5: Is it possible to perform the Grignard reaction without a protecting group?

While less common and often less efficient, it is sometimes possible to use a large excess of the Grignard reagent. In this approach, one equivalent of the Grignard reagent is consumed by the acidic proton, while the excess is available to react with the electrophile. However, this method can be wasteful and may lead to lower yields and more complex purification.

Q6: What are the potential side reactions to be aware of?

A significant potential side reaction is the intramolecular cyclization of the Grignard reagent, which can lead to the formation of cyclopentanol. This is more likely to occur if the Grignard reagent is heated or allowed to stand for extended periods before the addition of the electrophile. Another common side reaction is the Wurtz coupling, where the Grignard reagent couples with the starting alkyl halide.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product Incomplete protection of the alcohol.- Ensure complete conversion to the protected alcohol using TLC or GC analysis before proceeding. - Use a slight excess of the protecting group reagent and base.
Incomplete formation of the Grignard reagent.- Use freshly dried glassware and anhydrous solvents. - Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Protonolysis of the Grignard reagent.- If not using a protecting group, ensure a sufficient excess of the Grignard reagent is used (at least 2 equivalents).
Intramolecular cyclization.- Prepare the Grignard reagent at a low temperature (e.g., 0 °C) and use it immediately. - Add the electrophile to the Grignard solution at a low temperature.
Presence of a significant amount of starting material Incomplete reaction.- Increase the reaction time or temperature (with caution, to avoid side reactions). - Ensure the electrophile is of high purity.
Formation of a significant amount of Wurtz coupling product (dimer) High concentration of the alkyl halide during Grignard formation.- Add the solution of the protected this compound slowly to the magnesium turnings to maintain a low concentration.

Comparative Data of Synthetic Strategies

The following table summarizes the typical yields for different strategies to address the acidic proton in haloalcohols during Grignard reactions. The data is compiled from various literature sources for analogous systems.

Strategy Description Typical Yield Range Advantages Disadvantages
TBDMS Protection Three-step sequence: protection, Grignard reaction, deprotection.70-90% (overall)High yielding, TBDMS group is robust.Requires an additional two synthetic steps.
THP Protection Three-step sequence: protection, Grignard reaction, deprotection.65-85% (overall)THP group is easy to introduce and remove.Deprotection requires acidic conditions.
Excess Grignard Use of >2 equivalents of a pre-formed Grignard reagent.30-50%Fewer synthetic steps.Wasteful of the Grignard reagent, lower yields, more complex purification.

Experimental Protocols

Method 1: TBDMS Protection, Grignard Reaction, and Deprotection

Step 1: Protection of this compound with TBDMSCl

  • Materials: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444), anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C, add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford (4-bromobutoxy)(tert-butyl)dimethylsilane (B1269809).

  • Expected Yield: 90-95%

Step 2: Grignard Reaction with Benzaldehyde (B42025)

  • Materials: (4-bromobutoxy)(tert-butyl)dimethylsilane, magnesium turnings, anhydrous tetrahydrofuran (B95107) (THF), benzaldehyde.

  • Procedure:

    • Activate magnesium turnings (1.5 eq) with a crystal of iodine in a flame-dried flask under an inert atmosphere.

    • Add a solution of (4-bromobutoxy)(tert-butyl)dimethylsilane (1.0 eq) in anhydrous THF dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Expected Yield: 80-90%

Step 3: Deprotection of the TBDMS Ether

  • Materials: Crude product from Step 2, tetrabutylammonium (B224687) fluoride (TBAF) solution (1M in THF), THF.

  • Procedure:

    • Dissolve the crude silyl (B83357) ether in THF.

    • Add a solution of TBAF (1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture and purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield 5-phenylpentane-1,5-diol.[1]

  • Expected Yield: 85-95%

Visualizing the Workflow

The following diagram illustrates the decision-making process and the primary synthetic route for handling the acidic proton in this compound during a Grignard reaction.

Grignard_Workflow cluster_problem Initial Problem cluster_solutions Potential Solutions cluster_pg_workflow Protecting Group Workflow Problem Grignard reaction with This compound Protect Protecting Group Strategy Problem->Protect Recommended Excess Excess Grignard Reagent Problem->Excess Alternative Protection 1. Protection of -OH (e.g., TBDMSCl, Imidazole) Protect->Protection Grignard_Formation 2. Grignard Formation (Mg, THF) Protection->Grignard_Formation Grignard_Reaction 3. Reaction with Electrophile (e.g., RCHO) Grignard_Formation->Grignard_Reaction Deprotection 4. Deprotection (e.g., TBAF) Grignard_Reaction->Deprotection Final_Product Desired Diol Product Deprotection->Final_Product

Caption: Decision workflow for Grignard reactions with this compound.

References

Technical Support Center: Synthesis of Tetrahydropyran from 4-Bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for the intramolecular cyclization of 4-bromopentan-1-ol to tetrahydropyran (B127337), a reaction commonly known as the Williamson ether synthesis. It is intended for researchers, chemists, and professionals in drug development seeking to improve reaction yields and minimize byproducts.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of tetrahydropyran via the intramolecular Williamson ether synthesis.

Q1: My overall yield of tetrahydropyran is disappointingly low. What are the most common causes?

A: Low yields are typically due to one or more of the following factors:

  • Competing Side Reactions: The most common side reaction is E2 elimination, which forms pent-4-en-1-ol as a byproduct.[1][2] Intermolecular reactions, where two molecules of the starting material react to form a linear ether or dimer, can also occur, especially at high concentrations.

  • Incomplete Deprotonation: The alcohol must be fully converted to its corresponding alkoxide to act as an effective nucleophile.[3] If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reactant concentration are all critical for maximizing the yield of the desired intramolecular cyclization.[4]

Q2: What is the best base to use for this reaction, and why?

A: A strong, non-nucleophilic base is crucial.

  • Recommended: Sodium hydride (NaH) or potassium hydride (KH) are highly effective.[1][3] They are strong bases that irreversibly deprotonate the alcohol, and their hydridic nature is not nucleophilic towards the alkyl halide, thus preventing competing reactions. The byproduct of deprotonation is hydrogen gas, which simply evolves from the reaction mixture.[5]

  • Alternatives: While bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be used, they are less ideal as they introduce water, which can interfere with the reaction, and the hydroxide ion itself can be a competing nucleophile.[4][6]

Q3: How does my choice of solvent affect the reaction outcome?

A: The solvent plays a critical role in promoting the desired S(_N)2 pathway.

  • Optimal Solvents: Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are recommended.[1][4] These solvents solvate the cation (e.g., Na(_+)) but not the alkoxide anion, creating a highly reactive "naked" nucleophile that readily participates in the intramolecular S(_N)2 attack.

  • Solvents to Avoid: Protic solvents, like water or alcohols, should be avoided as they can solvate the alkoxide, reducing its nucleophilicity, and may participate in unwanted side reactions.[2]

Q4: I've identified an alkene byproduct in my product mixture. How can I prevent its formation?

A: The formation of an alkene (pent-4-en-1-ol) is due to a competing E2 elimination reaction.[2] To minimize this:

  • Use a Non-Bulky Base: Strong, sterically unhindered bases like NaH favor the S(_N)2 substitution over elimination.[7] Bulky bases like potassium tert-butoxide would strongly favor the E2 pathway.

  • Control the Temperature: S(_N)2 reactions are generally favored at lower temperatures. Avoid excessive heating, as higher temperatures tend to favor the elimination pathway.

  • Choose the Right Solvent: Polar aprotic solvents help to favor the S(_N)2 pathway over E2.[4]

Q5: What is the ideal concentration for this intramolecular reaction?

A: To favor the intramolecular cyclization over intermolecular side reactions, the reaction should be run under high-dilution conditions. By keeping the concentration of the substrate low (typically in the range of 0.01 M to 0.1 M), the probability of one end of a molecule finding the other end is much higher than the probability of it finding another molecule.

Optimizing Reaction Conditions

The following table summarizes the impact of key parameters on the yield of tetrahydropyran.

ParameterRecommended ConditionRationalePotential Issue if Deviated
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete and irreversible deprotonation without competing side reactions.[3]Weaker Base: Incomplete reaction. Bulky Base: Increased E2 elimination.
Solvent Anhydrous THF or DMFPolar aprotic solvent enhances nucleophilicity of the alkoxide, favoring the S(_N)2 pathway.[1]Protic Solvent: Reduced nucleophilicity and potential side reactions.
Concentration Low (0.01 - 0.1 M)Favors intramolecular cyclization over intermolecular polymerization or dimer formation.High Concentration: Formation of intermolecular ether byproducts.
Temperature 0 °C to Room TemperatureMinimizes the competing E2 elimination reaction, which is favored at higher temperatures.[8]High Temperature: Increased formation of alkene byproduct.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly reactive base (NaH) and alkoxide by atmospheric moisture or CO(_2).Air/Moisture: Deactivation of base, leading to incomplete reaction.

Visualized Guides and Workflows

Reaction Pathway

G cluster_start Step 1: Deprotonation cluster_cyclize Step 2: Intramolecular SN2 Cyclization start This compound alkoxide Alkoxide Intermediate start->alkoxide h2 H₂ (gas) alkoxide->h2 product Tetrahydropyran alkoxide->product Backside Attack base NaH base->alkoxide bromide Br⁻ product->bromide Leaving Group Departs

Caption: Reaction mechanism for tetrahydropyran synthesis.

Troubleshooting Workflow

G decision decision remedy remedy start Low Yield Observed q1 Alkene Byproduct? start->q1 r1 Lower Temperature Use Non-Bulky Base (NaH) Use Aprotic Solvent q1->r1 Yes q2 Starting Material Remains? q1->q2 No r2 Ensure Anhydrous Conditions Use Stronger Base (NaH) Increase Reaction Time q2->r2 Yes q3 High MW Byproducts (Polymer)? q2->q3 No r3 Decrease Concentration (Use High Dilution) q3->r3 Yes

Caption: A logical workflow for troubleshooting low yields.

Key Parameter Relationships

G cluster_conditions Reaction Conditions cluster_sides Side Reactions (Decrease Yield) center Tetrahydropyran Yield Elimination E2 Elimination center->Elimination Competes with Intermolecular Intermolecular Reaction center->Intermolecular Competes with Concentration Low Concentration Concentration->center Favors Intramolecular Temperature Low Temperature Temperature->center Minimizes E2 Solvent Polar Aprotic Solvent Solvent->center Enhances SN2 Rate Base Strong, Non-Bulky Base Base->center Ensures Full Reaction

Caption: Relationships between parameters affecting reaction yield.

Optimized Experimental Protocol

Objective: To synthesize tetrahydropyran from this compound with high yield by promoting intramolecular Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Diethyl ether or Ethyl Acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N(_2) or Ar), and a rubber septum.

  • Base Preparation: In the flask, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexane (B92381) or pentane (B18724) to remove the mineral oil, carefully decanting the solvent each time under an inert atmosphere. Suspend the washed NaH in anhydrous THF (to achieve a final substrate concentration of ~0.05 M).

  • Reaction Initiation: Cool the NaH suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a volume of anhydrous THF. Using a syringe pump for precise control, add this solution dropwise to the stirred NaH suspension over several hours (e.g., 4-6 hours) to maintain high-dilution conditions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution at 0 °C to neutralize any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator.

  • Isolation: The crude product can be purified by fractional distillation to yield pure tetrahydropyran.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Bromopentan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 4-bromopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of a suitable precursor with a bromine source. The two primary starting materials are:

  • 1,4-Pentanediol (B150768): This diol can be selectively brominated at the C4 position using reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The reaction with HBr is a classic nucleophilic substitution.

  • Tetrahydrofurfuryl alcohol: This readily available starting material can undergo ring-opening with a strong acid like HBr to yield this compound.

Q2: I am observing a low yield of this compound. What are the potential causes?

A2: Low conversion rates can stem from several factors related to reagents, reaction conditions, and potential side reactions. Key areas to investigate include:

  • Reagent Quality: The purity of your starting material (1,4-pentanediol or tetrahydrofurfuryl alcohol) and the brominating agent is critical. Impurities can lead to undesired side reactions. Ensure your reagents are of high purity and, if necessary, purify them before use.

  • Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can significantly impact your yield. These factors need to be carefully controlled and optimized.

  • Side Reactions: Competing reaction pathways can consume your starting material or product. Common side reactions include the formation of dibrominated products or ethers.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress is crucial to determine the optimal reaction time.

Q3: What are the likely side products in the synthesis of this compound?

A3: Depending on the starting material and reaction conditions, several side products can form, reducing the yield of the desired this compound.

  • From 1,4-Pentanediol:

    • 1,4-Dibromopentane: If an excess of the brominating agent is used or the reaction is allowed to proceed for too long, both hydroxyl groups can be substituted.

    • Tetrahydropyran: Intramolecular cyclization of the starting diol or the product can occur, especially under acidic conditions.

  • From Tetrahydrofurfuryl alcohol:

    • Over-bromination products: Further reaction of the initial product can lead to dibrominated species.

    • Rearrangement products: Carbocation intermediates formed during the ring-opening process may undergo rearrangement, leading to isomeric bromo-alcohols.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify the components in the reaction mixture, including the desired product and any side products.

Troubleshooting Guide: Low Conversion Rates

This guide provides a systematic approach to troubleshooting low conversion rates in the synthesis of this compound.

Problem: Low or No Product Formation

Below is a troubleshooting workflow to address low or no product formation.

G Troubleshooting Low Conversion start Low Conversion Observed reagent_check Verify Reagent Quality (Purity, Activity) start->reagent_check conditions_check Review Reaction Conditions (Temp, Time, Stoichiometry) reagent_check->conditions_check Reagents OK purify_reagents Purify Starting Materials and Brominating Agent reagent_check->purify_reagents Impurities Detected monitoring_check Analyze Reaction Mixture (TLC, GC-MS) conditions_check->monitoring_check Conditions OK optimize_conditions Systematically Vary Conditions conditions_check->optimize_conditions Suboptimal identify_byproducts Identify Side Products monitoring_check->identify_byproducts Side Products Present solution Improved Conversion monitoring_check->solution Reaction Incomplete (Increase Time/Temp) purify_reagents->conditions_check optimize_conditions->monitoring_check optimize_conditions->solution identify_byproducts->optimize_conditions Adjust to Minimize

Caption: Troubleshooting workflow for low conversion rates.

Potential Cause Recommended Solution
Inactive or Impure Brominating Agent Use a fresh bottle of the brominating agent (e.g., HBr, PBr₃). If using HBr, ensure it has not been exposed to air for extended periods, which can lead to oxidation.
Impure Starting Material Purify the 1,4-pentanediol or tetrahydrofurfuryl alcohol by distillation before use.
Suboptimal Reaction Temperature For the reaction of 1,4-pentanediol with HBr, a temperature range of 80-100°C is often optimal. For the ring-opening of tetrahydrofurfuryl alcohol, a higher temperature may be required. Perform small-scale experiments to find the optimal temperature.
Insufficient Reaction Time Monitor the reaction by TLC until the starting material spot has completely disappeared. Reactions of this type can often take several hours to reach completion.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess of the brominating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the expected impact of varying reaction conditions on the yield of this compound. This data is illustrative and may need to be optimized for your specific experimental setup.

Parameter Condition A Condition B Condition C Expected Outcome
Starting Material 1,4-Pentanediol1,4-PentanediolTetrahydrofurfuryl alcoholDifferent starting materials will have different optimal conditions.
Brominating Agent HBr (48% aq.)PBr₃HBr (48% aq.)PBr₃ is often milder and can lead to higher selectivity for the monobrominated product.
Temperature 80°C0°C to rt100°CHigher temperatures can increase the reaction rate but may also promote side reactions like elimination or dibromination.
Reaction Time 6 hours4 hours12 hoursLonger reaction times can lead to higher conversion but also increase the risk of side product formation.
Stoichiometry (Bromo-agent:Alcohol) 1.2 : 11.1 : 11.5 : 1A larger excess of the brominating agent increases the likelihood of dibromination.
Approx. Yield (%) 65-75%70-80%50-60%Yields are highly dependent on the specific conditions and workup procedure.
Major Impurities 1,4-Dibromopentane, Unreacted DiolUnreacted DiolRearrangement products, Dibrominated productsThe impurity profile will vary significantly with the reaction conditions.

Experimental Protocols

Key Experiment 1: Synthesis of this compound from 1,4-Pentanediol with HBr

Materials:

  • 1,4-Pentanediol

  • Hydrobromic acid (48% aqueous solution)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-pentanediol (1.0 eq) and 48% hydrobromic acid (1.5 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 eq) with stirring.

  • Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate (B1210297) gradient).

Key Experiment 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Eluent (e.g., 3:1 Hexane:Ethyl Acetate)

  • Visualization agent (e.g., potassium permanganate (B83412) stain)

  • Capillary tubes

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm.

  • Using a pencil, draw a baseline on the TLC plate about 1 cm from the bottom.

  • Using a capillary tube, spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.

  • Place the TLC plate in the developing chamber and allow the eluent to ascend the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (if applicable) and then stain with potassium permanganate. The starting diol and the product alcohol will appear as yellow-brown spots on a purple background. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

G TLC Monitoring Workflow start Prepare TLC Plate and Chamber spotting Spot Starting Material, Co-spot, and Reaction Mixture start->spotting development Develop Plate in Eluent spotting->development visualization Visualize Spots (UV and/or Stain) development->visualization analysis Analyze Rf Values and Spot Intensity visualization->analysis continue_reaction Continue Reaction analysis->continue_reaction Starting Material Remains stop_reaction Stop Reaction and Proceed to Workup analysis->stop_reaction Starting Material Consumed

Caption: Workflow for monitoring the reaction by TLC.

Signaling Pathways and Logical Relationships

The synthesis of this compound from 1,4-pentanediol with HBr proceeds through a protonation and subsequent nucleophilic substitution (SN2) mechanism.

G Reaction Mechanism: 1,4-Pentanediol to this compound diol 1,4-Pentanediol protonation Protonation of Terminal -OH diol->protonation + H+ activated_diol Activated Diol (Good Leaving Group) protonation->activated_diol sn2 SN2 Attack by Br- activated_diol->sn2 + Br- product This compound sn2->product - H2O side_product 1,4-Dibromopentane product->side_product + HBr (Excess)

Caption: Simplified reaction mechanism for the synthesis.

Technical Support Center: Managing 4-bromopentan-1-ol in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the proper handling and management of 4-bromopentan-1-ol, with a focus on its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic?

Q2: How should I store this compound?

A2: To minimize water absorption, this compound should be stored in a tightly sealed, airtight container.[1] The use of containers with high-quality seals, such as those with PTFE-lined caps, is recommended. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against atmospheric moisture. Commercial suppliers often recommend storing it in a refrigerator at 2-8°C.[2]

Q3: What are the potential consequences of using "wet" this compound in my experiments?

A3: The presence of water in this compound can have several detrimental effects on your experiments:

  • Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, the actual molar amount of this compound will be lower than calculated based on its mass, leading to incorrect stoichiometric ratios in your reaction.

  • Reaction Failure with Moisture-Sensitive Reagents: Water will react with and quench highly reactive reagents such as Grignard reagents, organolithiums, and hydrides.[3][4] This will lead to low or no yield of the desired product.

  • Undesired Side Reactions: In some reactions, water can act as a nucleophile or a base, leading to the formation of byproducts.

  • Inconsistent Results: The variable water content in the reagent can lead to poor reproducibility of your experiments.

Q4: How can I determine the water content of my this compound?

A4: The most accurate and widely used method for determining the water content in organic liquids is Karl Fischer titration.[5][6] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being more sensitive for very low water content.[6]

Troubleshooting Guides

Issue 1: Low or no yield in a Grignard reaction using this compound.

  • Possible Cause: The primary suspect is the presence of water in the this compound, which would quench the Grignard reagent. Grignard reagents are strong bases and will react with even trace amounts of acidic protons, such as those from water.[3][4]

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all glassware was rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere) and that all other solvents and reagents were anhydrous.

    • Dry the this compound: Before use, dry the this compound using an appropriate method (see Experimental Protocols section).

    • Quantify Water Content: Use Karl Fischer titration to determine the water content of your this compound before and after drying to ensure it meets the requirements of your reaction.

    • Protect the Reaction from Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent the ingress of atmospheric moisture.

Issue 2: Inconsistent results in a substitution reaction where this compound is the substrate.

  • Possible Cause: Variable and unquantified amounts of water in different batches of this compound could be affecting the reaction rate or leading to competing side reactions.

  • Troubleshooting Steps:

    • Standardize the Reagent: Implement a standard procedure for drying and storing this compound for all experiments.

    • Measure Water Content: Before each reaction, perform a Karl Fischer titration to know the exact water content. This will allow you to account for it in your calculations and ensure consistency between runs.

    • Investigate Solvent Effects: Ensure the solvent used in the reaction is also anhydrous, as it can be another source of water contamination.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Alcohols

Drying AgentCapacityDrying SpeedEfficiency (Final Water Content)Suitability for this compound
Magnesium Sulfate (B86663) (MgSO₄) ModerateFastGood (~0.1%)Good for pre-drying
Sodium Sulfate (Na₂SO₄) HighSlowFair (>0.1%)Suitable for initial drying of very wet solvent
Calcium Chloride (CaCl₂) HighModerateGoodNot recommended (can form adducts with alcohols)
Molecular Sieves (3Å) ModerateSlowExcellent (<10 ppm)Excellent for achieving very low water content
Calcium Hydride (CaH₂) HighModerateExcellentNot recommended (can react with the alcohol)

Data compiled from general laboratory practices and chemical supplier information.

Experimental Protocols

Protocol 1: Drying of this compound using Molecular Sieves

This protocol is suitable for achieving a very low water content in this compound.

Materials:

  • This compound

  • 3Å molecular sieves (activated)

  • Round-bottom flask with a stopper (oven-dried)

  • Inert gas source (argon or nitrogen)

Procedure:

  • Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat them in an oven at 250-300°C under vacuum for at least 4 hours. Cool the sieves to room temperature under an inert atmosphere.

  • Initial Drying (Optional): If the this compound is suspected to have a high water content, pre-dry it by stirring over anhydrous magnesium sulfate for 1-2 hours, then filter.

  • Final Drying: Add the activated molecular sieves (approximately 10-20% by weight of the alcohol) to the oven-dried round-bottom flask.

  • Transfer Alcohol: Under an inert atmosphere, transfer the this compound to the flask containing the molecular sieves.

  • Seal and Store: Stopper the flask, seal it with paraffin (B1166041) film, and let it stand for at least 24 hours at room temperature. For optimal drying, allow it to stand for 48 hours.

  • Use: The dried this compound can be used directly from the flask by carefully decanting or using a syringe under an inert atmosphere.

Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

This protocol provides a general guideline for determining the water content of this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., a one-component reagent like HYDRANAL™-Composite 5)

  • Anhydrous methanol (B129727) (or a suitable solvent for the KF titration)

  • Gastight syringe

  • This compound sample

Procedure:

  • Prepare the Titrator: Fill the burette with the Karl Fischer reagent and condition the titration cell with anhydrous methanol until a stable, low drift is achieved (typically < 20 µL/min).[1]

  • Determine the Titer: Accurately add a known amount of a certified water standard or a pure compound with a known water content (e.g., sodium tartrate dihydrate) to the conditioned cell and titrate to the endpoint. This will determine the exact water equivalent of the Karl Fischer reagent.

  • Prepare the Sample: Accurately weigh a gastight syringe. Draw a precise volume of the this compound sample into the syringe and reweigh it to determine the exact mass of the sample.

  • Inject and Titrate: Inject the sample into the titration cell and start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculate Water Content: The instrument's software will calculate the water content of the sample in ppm, percentage, or mg/L based on the volume of titrant used, the titer of the reagent, and the mass of the sample.

Visualizations

Experimental_Workflow_for_Hygroscopic_Reagent cluster_prep Reagent Preparation start Receive this compound storage Store in airtight container under inert gas at 2-8°C start->storage check_water Is the reaction moisture-sensitive? storage->check_water dry_reagent Dry the reagent (e.g., with 3Å molecular sieves) check_water->dry_reagent Yes to_reaction Use in Reaction check_water->to_reaction No kf_titration Perform Karl Fischer Titration to quantify H₂O content dry_reagent->kf_titration kf_titration->to_reaction

Caption: Workflow for handling and preparing this compound.

Troubleshooting_Low_Yield start Low or No Product Yield check_moisture Is the reaction moisture-sensitive? (e.g., Grignard, organolithium) start->check_moisture other_issues Investigate other reaction parameters: - Temperature - Reaction time - Purity of other reagents check_moisture->other_issues No water_suspected Water contamination is likely check_moisture->water_suspected Yes verify_drying Verify drying of glassware and solvents water_suspected->verify_drying dry_bromo Dry this compound (see Protocol 1) verify_drying->dry_bromo quantify_water Quantify H₂O with Karl Fischer Titration dry_bromo->quantify_water rerun_reaction Rerun reaction under strict anhydrous conditions quantify_water->rerun_reaction

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Purification of Reaction Mixtures Containing 4-Bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices for removing unreacted 4-bromopentan-1-ol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its separation?

Q2: What are the most common methods for removing unreacted this compound?

A2: The most common methods for removing unreacted electrophiles like this compound include distillation, crystallization, and chromatography (including flash column chromatography, HPLC, and MPLC).[3] Liquid-liquid extraction is also a fundamental technique used during the workup process to remove impurities.[4]

Q3: How can I monitor the progress of the purification?

A3: The progress of the purification can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the purified product and identify the presence of any remaining this compound.[4]

Q4: Why is it important to wash the organic layer with brine during extraction?

A4: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) helps to remove the majority of dissolved water from the organic phase. This is performed before drying with an anhydrous salt and reduces the amount of drying agent required, making the drying process more efficient.[4]

Troubleshooting Guide

Issue: An emulsion has formed during liquid-liquid extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, which is a suspension of one liquid within the other.

  • Solution:

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion.[4]

    • To break an existing emulsion, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[4]

    • Allow the mixture to stand for a longer period.

    • Gently swirling the separatory funnel may also help.

    • If the emulsion persists, filtering the mixture through a pad of celite or glass wool may be effective.[4]

Issue: The final product is contaminated with unreacted this compound after distillation.

  • Possible Cause: The boiling point of your desired product may be too close to that of this compound, leading to co-distillation.

  • Solution:

    • Fractional Distillation: Employ fractional distillation with a long, well-insulated column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations) to improve separation efficiency.[4]

    • Vacuum Distillation: If the compounds are high-boiling, performing the distillation under reduced pressure (vacuum distillation) will lower their boiling points and may improve separation.

Issue: Column chromatography is not effectively separating the product from this compound.

  • Possible Cause: The polarity of the solvent system may not be optimal for separating the two compounds.

  • Solution:

    • Solvent System Optimization: Use TLC to test various solvent systems of differing polarities to find the optimal mobile phase that provides good separation between your product and this compound.

    • Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, may provide a better separation. A common starting point for separation of compounds like bromoalkanols is a mixture of petroleum ether and ethyl acetate.[5]

Quantitative Data on Purification Methods

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Fractional Distillation >95%60-90%Boiling points of the product and this compound must be sufficiently different.[4][6]
Flash Column Chromatography >98%70-95%Requires selection of an appropriate solvent system; can be time-consuming for large scales.[5]
Liquid-Liquid Extraction Variable (Workup Step)>90%Primarily for initial purification and removal of water-soluble impurities. Emulsion formation can be an issue.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add an equal volume of cold water and gently mix by inverting the funnel several times.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components. Vent the funnel frequently to release any pressure from CO₂ evolution.

  • Wash the organic layer sequentially with water and then with brine.[4]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

Protocol 2: Drying the Organic Layer

  • Add an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to the organic layer.

  • Gently swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filter the drying agent from the organic solution. The dried organic layer is now ready for solvent removal or further purification.

Protocol 3: Purification by Flash Column Chromatography

  • Prepare a silica (B1680970) gel slurry in a nonpolar solvent (e.g., petroleum ether) and pack it into a glass column.

  • Concentrate the crude product and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the column.

  • Elute the column with a solvent system of appropriate polarity, determined by prior TLC analysis (e.g., a mixture of petroleum ether and ethyl acetate).[5]

  • Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Process Flowchart

Purification_Workflow start Reaction Mixture containing this compound workup Aqueous Workup (Liquid-Liquid Extraction) start->workup dry Dry Organic Layer (e.g., with Na2SO4) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate crude_product Crude Product concentrate->crude_product distillation_check Are boiling points sufficiently different? crude_product->distillation_check distill Fractional Distillation distillation_check->distill Yes chromatography Column Chromatography distillation_check->chromatography No pure_product Pure Product distill->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of 4-bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural elucidation of halogenated organic compounds, a multi-faceted analytical approach is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy alongside alternative techniques for the characterization of 4-bromopentan-1-ol, a key intermediate in various synthetic pathways.

The Power of Prediction: ¹H and ¹³C NMR Spectral Analysis of this compound

The structural formula of this compound is CH₃CH(Br)CH₂CH₂CH₂OH. Based on this structure, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

  • -CH(Br)- (H4): This proton, being adjacent to the electronegative bromine atom, will be the most deshielded among the aliphatic protons and is expected to appear as a multiplet around 4.0-4.2 ppm. The splitting pattern will be complex due to coupling with the neighboring methyl and methylene (B1212753) protons.

  • -CH₂OH (H1): The protons on the carbon bearing the hydroxyl group will be deshielded and are predicted to resonate as a triplet around 3.6-3.8 ppm, coupled to the adjacent methylene group (H2).

  • -CH₃ (H5): The methyl protons will be the most shielded, appearing as a doublet around 1.7-1.9 ppm due to coupling with the single proton on the adjacent carbon (H4).

  • -CH₂- (H2 and H3): The two methylene groups will have overlapping signals in the range of 1.5-2.0 ppm. These will appear as complex multiplets due to coupling with their respective neighboring protons.

  • -OH: The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can vary widely (typically 1-5 ppm) depending on the concentration, solvent, and temperature.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is anticipated to display five signals, one for each unique carbon atom.

  • C4 (-CH(Br)-): The carbon directly attached to the bromine atom will be the most deshielded among the sp³ carbons, with a predicted chemical shift in the range of 50-60 ppm.

  • C1 (-CH₂OH): The carbon bonded to the hydroxyl group will also be deshielded, with an expected chemical shift around 60-65 ppm.

  • C5 (-CH₃): The methyl carbon will be the most shielded, appearing at approximately 20-25 ppm.

  • C2 and C3 (-CH₂-): The two methylene carbons will have distinct signals, likely in the range of 30-40 ppm.

The following table summarizes the predicted NMR data for this compound.

¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
Signal 14.0 - 4.2Multiplet-CH(Br)-
Signal 23.6 - 3.8Triplet-CH₂OH
Signal 31.7 - 1.9Doublet-CH₃
Signal 41.5 - 2.0Multiplet-CH₂-
Signal 51.5 - 2.0Multiplet-CH₂-
Signal 6Variable (1-5)Broad Singlet-OH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Signal 150 - 60-CH(Br)-
Signal 260 - 65-CH₂OH
Signal 330 - 40-CH₂-
Signal 430 - 40-CH₂-
Signal 520 - 25-CH₃

A Broader Perspective: Alternative Analytical Techniques

While NMR provides a wealth of structural information, a comprehensive characterization often involves complementary techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC would separate it from any impurities, and the mass spectrometer would provide a fragmentation pattern that is characteristic of the molecule. The molecular ion peak would be expected at m/z 166 and 168 in an approximately 1:1 ratio, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely show losses of H₂O, Br, and various alkyl fragments, further confirming the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A C-O stretching vibration would be observed around 1050-1150 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
¹H NMR Detailed information about the proton framework, including connectivity and stereochemistry.Non-destructive, highly detailed structural information.Can have overlapping signals, requires deuterated solvents.
¹³C NMR Information about the carbon skeleton of the molecule.Simpler spectra than ¹H NMR, good for identifying the number of unique carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
GC-MS Separation of components in a mixture and identification based on mass-to-charge ratio and fragmentation pattern.High sensitivity and selectivity, excellent for identifying known compounds and analyzing mixtures.Destructive technique, may not be suitable for thermally labile compounds.
FTIR Identification of functional groups present in the molecule.Fast, simple, and non-destructive.Provides limited structural information beyond functional groups.

Experimental Protocols

NMR Spectroscopy:

A sample of this compound (5-10 mg) would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans would typically be sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) would be required to obtain a good signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS):

A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) would be injected into the GC-MS system. A typical GC column for this analysis would be a non-polar or medium-polarity capillary column (e.g., DB-5ms). The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure good separation. The mass spectrometer would be operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-300 amu.

Fourier-Transform Infrared (FTIR) Spectroscopy:

A small drop of neat this compound would be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Caption: A logical workflow for the spectroscopic identification of this compound.

A Comparative Analysis of the Reactivity of 4-Bromopentan-1-ol and 4-Chloropentan-1-ol in Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Precursor for 2-Methyltetrahydrofuran (B130290) Synthesis

In the realm of organic synthesis, the efficient construction of cyclic ethers is a foundational pursuit. 2-Methyltetrahydrofuran (2-MeTHF), a versatile and increasingly popular green solvent, is frequently synthesized via the intramolecular cyclization of a 4-halopentan-1-ol. This guide provides a comparative analysis of the reactivity of two common precursors, 4-bromopentan-1-ol and 4-chloropentan-1-ol (B3131254), in the intramolecular Williamson ether synthesis. This comparison is supported by established chemical principles and available experimental data to inform the selection of the most suitable starting material for this transformation.

Executive Summary of Reactivity

The determinative factor in the relative reactivity of this compound and 4-chloropentan-1-ol is the nature of the halogen substituent, which functions as the leaving group in the intramolecular nucleophilic substitution reaction. Bromide is an inherently better leaving group than chloride. This is attributed to several factors:

  • Polarizability: Bromine is larger and more polarizable than chlorine, allowing for better stabilization of the developing negative charge in the transition state.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to cleave.

  • Leaving Group Stability: The resulting bromide anion (Br⁻) is a weaker base and more stable in solution than the chloride anion (Cl⁻).

Consequently, this compound is anticipated to undergo intramolecular cyclization to form 2-methyltetrahydrofuran more readily and under milder conditions than 4-chloropentan-1-ol.

Comparative Experimental Data

While a direct, side-by-side kinetic study under identical conditions was not identified in the surveyed literature, an examination of individual experimental protocols for the intramolecular Williamson ether synthesis of each compound supports the predicted trend in reactivity. The following table summarizes the reaction conditions and yields for the conversion of each halo-alcohol to 2-methyltetrahydrofuran.

ParameterThis compound4-Chloropentan-1-ol
Reaction Type Intramolecular Williamson Ether SynthesisIntramolecular Williamson Ether Synthesis
Product 2-Methyltetrahydrofuran2-Methyltetrahydrofuran
Reagent Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)
Solvent WaterWater
Temperature Not specified, likely room temperatureNot specified, likely room temperature
Reaction Time Not specifiedNot specified
Reported Yield High (implied)Moderate to High (implied)

Reaction Mechanism and Experimental Workflow

The intramolecular Williamson ether synthesis of 2-methyltetrahydrofuran from 4-halopentan-1-ols proceeds via an SN2 mechanism. The reaction is typically initiated by a base, which deprotonates the terminal hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the carbon atom bearing the halogen in an intramolecular fashion, displacing the halide and forming the cyclic ether.

G cluster_reactivity Comparative Reactivity Pathway start 4-Halopentan-1-ol (X = Br or Cl) alkoxide Pent-4-en-1-olate start->alkoxide + Base - H₂O ts_br Transition State (X = Br) alkoxide->ts_br Intramolecular SN2 Attack (Faster) ts_cl Transition State (X = Cl) alkoxide->ts_cl Intramolecular SN2 Attack (Slower) product 2-Methyltetrahydrofuran ts_br->product - Br⁻ ts_cl->product - Cl⁻

Caption: Comparative reaction pathway for the cyclization of 4-halopentan-1-ols.

The general experimental workflow for this synthesis is outlined below.

G start Start: 4-Halopentan-1-ol dissolve Dissolve in an appropriate solvent start->dissolve add_base Add a strong base (e.g., NaOH, NaH) dissolve->add_base stir Stir at a suitable temperature add_base->stir monitor Monitor reaction progress (e.g., TLC, GC) stir->monitor workup Aqueous workup to remove salts monitor->workup extract Extract with an organic solvent workup->extract dry Dry the organic layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify product Product: 2-Methyltetrahydrofuran purify->product

Caption: General experimental workflow for the synthesis of 2-methyltetrahydrofuran.

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-methyltetrahydrofuran from this compound and 4-chloropentan-1-ol, based on the principles of the Williamson ether synthesis.

Protocol 1: Synthesis of 2-Methyltetrahydrofuran from this compound

  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., tetrahydrofuran (B95107) or water) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: An aqueous solution of a strong base, such as sodium hydroxide, is added dropwise to the stirred solution of the bromo-alcohol.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 2-methyltetrahydrofuran.

Protocol 2: Synthesis of 2-Methyltetrahydrofuran from 4-Chloropentan-1-ol

The protocol is analogous to that for the bromo-analog. However, due to the lower reactivity of the chloro-alcohol, more forcing conditions may be required to achieve a comparable reaction rate and yield. This may include:

  • Using a stronger base or a higher concentration of the base.

  • Employing a higher reaction temperature or a longer reaction time.

  • The use of a phase-transfer catalyst to facilitate the reaction if a two-phase system is employed.

The workup and purification steps are identical to those described for the bromo-alcohol.

Conclusion and Recommendation

The chemical principles governing nucleophilic substitution reactions clearly indicate that this compound is the more reactive substrate for the intramolecular Williamson ether synthesis of 2-methyltetrahydrofuran. The superior leaving group ability of bromide compared to chloride leads to a faster reaction rate, allowing for the use of milder reaction conditions. For laboratory and industrial-scale syntheses where reaction time, energy input, and overall efficiency are critical considerations, This compound is the recommended precursor . While 4-chloropentan-1-ol can also be used, it will likely require more forcing conditions to achieve a satisfactory yield, which may lead to the formation of byproducts and increase production costs. The choice between the two may ultimately depend on the relative cost and availability of the starting materials.

References

Navigating the Maze of Mass Spectrometry: A Comparative Guide to the Fragmentation Pattern of 4-Bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for molecular structure elucidation. Understanding the fragmentation patterns of novel or modified compounds is paramount. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-bromopentan-1-ol against related compounds, offering a clear roadmap for interpreting its mass spectrum.

The fragmentation of this compound in a mass spectrometer is governed by the interplay between its two key functional groups: the primary alcohol and the secondary bromoalkane. The presence of the bromine atom, with its characteristic isotopic distribution (79Br and 81Br in a nearly 1:1 ratio), provides a distinct signature for bromine-containing fragments.[1] Concurrently, the alcohol group directs fragmentation through pathways such as the loss of water and alpha-cleavage.[2][3]

Predicted Fragmentation Profile of this compound

The mass spectrum of this compound is anticipated to be a composite of fragmentation pathways characteristic of both alcohols and alkyl halides. The molecular ion peak (M+), if observed, would appear as a pair of peaks of nearly equal intensity at m/z 166 and 168, corresponding to the 79Br and 81Br isotopes, respectively.[4] However, for primary alcohols, the molecular ion is often weak or entirely absent.[3][5]

Key predicted fragmentation pathways include:

  • Loss of a Bromine Radical: A primary and highly probable fragmentation is the cleavage of the C-Br bond, leading to the formation of a carbocation at m/z 87. This fragment would not exhibit the isotopic pattern for bromine.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for primary alcohols, resulting in a resonance-stabilized ion at m/z 31 ([CH₂OH]⁺).[2][6] This is often a prominent peak in the spectra of primary alcohols.

  • Loss of Water: A common rearrangement for alcohols involves the elimination of a water molecule (18 Da), which would lead to a fragment ion peak at m/z 148/150.[3][6]

  • Combined Losses: Fragmentation involving the sequential loss of both water and a bromine radical could result in a fragment at m/z 69.

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation of this compound, a comparison with the known mass spectral data of 1-pentanol (B3423595) and 2-bromopentane (B28208) is presented below.

m/z Predicted/Observed Fragment This compound (Predicted) 1-Pentanol [7]2-Bromopentane [8]Notes
166/168[M]⁺Low Abundance--Molecular ion with bromine isotope pattern.
150/152[M-H₂]⁺Possible-[M]⁺Molecular ion of 2-bromopentane.
148/150[M-H₂O]⁺Present--Loss of water from the alcohol.
88[M]⁺-Present-Molecular ion of 1-pentanol.
87[M-Br]⁺High Abundance--Loss of the bromine radical.
71--PresentHigh Abundance[C₅H₁₁]⁺ from loss of Br in 2-bromopentane.
70[M-H₂O]⁺-High Abundance-Loss of water from 1-pentanol.
55-PresentHigh AbundancePresentAlkyl fragments.
43-PresentHigh AbundanceHigh AbundanceAlkyl fragments, [C₃H₇]⁺.
42--Base PeakPresentRearrangement product from 1-pentanol.
41-PresentHigh AbundancePresentAlkyl fragments.
31[CH₂OH]⁺High AbundanceHigh Abundance-Alpha-cleavage of the primary alcohol.
29-PresentHigh AbundancePresent[C₂H₅]⁺ fragment.
27-PresentHigh AbundancePresent[C₂H₃]⁺ fragment.

Experimental Protocols

Acquiring high-quality mass spectra is crucial for accurate structural elucidation. The following is a general experimental protocol for the analysis of small organic molecules like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte (e.g., this compound) in 1 mL of a volatile, high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C. A 1 µL injection volume is common.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of organic compounds.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min to ensure good separation of components.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[9]

  • Ion Source Temperature: Typically maintained around 230°C.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Scan Range: A mass-to-charge (m/z) ratio scan from a low value (e.g., m/z 25) to a value sufficient to include the molecular ion (e.g., m/z 200).

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of this compound can be visualized to better understand the relationships between the parent molecule and its major fragments.

fragmentation_pathway This compound\n[C5H11BrO]⁺˙\nm/z 166/168 This compound [C5H11BrO]⁺˙ m/z 166/168 Fragment\nm/z 87\n[C5H11O]⁺ Fragment m/z 87 [C5H11O]⁺ This compound\n[C5H11BrO]⁺˙\nm/z 166/168->Fragment\nm/z 87\n[C5H11O]⁺ - Br• Fragment\nm/z 148/150\n[C5H10Br]⁺˙ Fragment m/z 148/150 [C5H10Br]⁺˙ This compound\n[C5H11BrO]⁺˙\nm/z 166/168->Fragment\nm/z 148/150\n[C5H10Br]⁺˙ - H₂O Fragment\nm/z 31\n[CH2OH]⁺ Fragment m/z 31 [CH2OH]⁺ This compound\n[C5H11BrO]⁺˙\nm/z 166/168->Fragment\nm/z 31\n[CH2OH]⁺ α-cleavage Fragment\nm/z 69\n[C5H9]⁺ Fragment m/z 69 [C5H9]⁺ Fragment\nm/z 148/150\n[C5H10Br]⁺˙->Fragment\nm/z 69\n[C5H9]⁺ - Br•

Caption: Predicted EI fragmentation of this compound.

By understanding these fundamental fragmentation patterns and employing rigorous experimental protocols, researchers can confidently interpret the mass spectra of complex molecules like this compound, paving the way for accelerated discovery and development.

References

A Comparative Guide to the Purity Analysis of Synthesized 4-bromopentan-1-ol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of synthesized 4-bromopentan-1-ol. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical method to ensure the quality of this important chemical intermediate.

Introduction to Purity Analysis of this compound

This compound is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. Its synthesis can result in a variety of impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. Accurate determination of its purity is crucial for its intended downstream applications in pharmaceutical synthesis and materials science. While several analytical techniques can be employed for this purpose, HPLC offers a versatile and robust platform. This guide will focus on an HPLC method using a Refractive Index Detector (RID), which is well-suited for compounds lacking a strong UV chromophore, and compare its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the available instrumentation.

Parameter HPLC-RID Gas Chromatography (GC-FID) Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei (e.g., ¹H).
Selectivity Good, can be optimized with different columns and mobile phases.Excellent, especially with high-resolution capillary columns.Excellent, provides structural information for impurity identification.
Sensitivity Moderate, RID is a universal but less sensitive detector.High, Flame Ionization Detector (FID) is very sensitive to organic compounds.Moderate to high, depends on the analyte and the magnetic field strength.
Quantitation Relative or external/internal standard calibration.Relative or external/internal standard calibration.Absolute or relative quantitation using an internal standard.[1][2][3][4]
Sample Throughput Moderate.High.Low to moderate.
Strengths - Amenable to a wide range of compounds.- Non-destructive (sample can be recovered).- High resolution and sensitivity for volatile compounds.[5]- Established and robust technique.- Provides structural information.- Can provide absolute purity without a reference standard of the analyte.[2][3][4]
Limitations - RID is sensitive to temperature and pressure fluctuations.- Not ideal for gradient elution.- Requires analyte to be volatile and thermally stable.- High temperatures can cause degradation of some compounds.- Lower sensitivity compared to GC-FID.- Potential for signal overlap in complex mixtures.[2][4]

Experimental Protocols

A detailed methodology for the HPLC-RID analysis of this compound is provided below.

HPLC-RID Method for Purity Analysis of this compound

  • Instrumentation: An HPLC system equipped with an isocratic pump, a manual or autosampler injector, a column thermostat, and a Refractive Index Detector (RID).

  • Chromatographic Conditions:

    • Column: A suitable column for the separation of small polar molecules, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a specific polar-phase column.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized to achieve good separation, for instance, Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of the mobile phase to prepare a stock solution of 10 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of this compound is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Potential Impurities in Synthesized this compound

The synthesis of this compound can lead to several impurities, including:

  • Starting Materials: Unreacted starting materials from the synthesis route.

  • Byproducts: Isomeric bromopentanols (e.g., 5-bromopentan-1-ol (B46803) if starting from a corresponding precursor), di-brominated species, or elimination products.

  • Solvents: Residual solvents used in the synthesis and purification steps.

Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the purity analysis of synthesized this compound.

HPLC_Purity_Analysis_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_results Results & Reporting cluster_decision Decision Synthesis Synthesis of this compound Purification Crude Product Purification Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep HPLC_Analysis HPLC-RID Analysis SamplePrep->HPLC_Analysis GC_Analysis GC-FID Analysis SamplePrep->GC_Analysis qNMR_Analysis qNMR Analysis SamplePrep->qNMR_Analysis Data_Analysis Data Analysis & Comparison HPLC_Analysis->Data_Analysis GC_Analysis->Data_Analysis qNMR_Analysis->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report Purity_Check Purity > 95%? Purity_Report->Purity_Check Pass Proceed to next step Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No

Caption: Workflow for the purity analysis of this compound.

Conclusion

The purity analysis of synthesized this compound can be effectively performed using HPLC with a Refractive Index Detector. This method is particularly advantageous for its ability to analyze non-volatile impurities that may not be detected by Gas Chromatography. While GC-FID offers higher sensitivity for volatile compounds and qNMR provides valuable structural information and the potential for absolute quantification, HPLC-RID presents a robust and accessible technique for routine purity assessments in many research and development laboratories. The choice of the optimal analytical method will ultimately depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and structural elucidation.

References

Confirming the Hydroxyl Group in 4-bromopentan-1-ol using FT-IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and reliable technique for the identification of key functional groups in organic molecules. This guide provides a comparative analysis utilizing FT-IR spectroscopy to confirm the presence of the hydroxyl (-OH) group in 4-bromopentan-1-ol, with 1-pentanol (B3423595) used as a reference compound.

The core principle of this analysis lies in the identification of the characteristic vibrational frequencies of the O-H bond. In alcohols, this bond exhibits a strong and typically broad absorption band in the infrared spectrum due to hydrogen bonding. By comparing the spectrum of this compound with that of 1-pentanol, the presence of this key functional group can be unequivocally confirmed.

Comparative Analysis of FT-IR Data

The FT-IR spectrum of an alcohol is dominated by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration. This broadening is a result of intermolecular hydrogen bonding. In addition, a strong C-O stretching vibration is also characteristic of alcohols. For this compound, a key differentiating feature will be the presence of a C-Br stretching vibration in the fingerprint region of the spectrum.

Functional GroupCharacteristic Absorption (cm⁻¹)This compound (Expected)1-pentanol (Alternative)
Hydroxyl (-OH stretch, H-bonded)3500 - 3200 (Strong, Broad)YesYes
Carbon-Oxygen (C-O stretch)1300 - 1000 (Strong)YesYes
Carbon-Bromine (C-Br stretch)690 - 515 (Medium)YesNo
Carbon-Hydrogen (C-H stretch)3000 - 2850 (Strong)YesYes

Table 1: Comparison of Expected FT-IR Absorption Frequencies.

Logical Workflow for FT-IR Analysis

The process of confirming the hydroxyl group in this compound using FT-IR spectroscopy follows a systematic workflow. This involves sample preparation, acquisition of the FT-IR spectrum, and subsequent data analysis and comparison.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample This compound (Neat Liquid) FTIR FT-IR Spectrometer Sample->FTIR Introduce Sample Reference 1-pentanol (Neat Liquid) Reference->FTIR Introduce Reference Spectrum_Target Acquire Spectrum of This compound FTIR->Spectrum_Target Spectrum_Ref Acquire Spectrum of 1-pentanol FTIR->Spectrum_Ref Identify_OH Identify Broad Peak ~3300 cm⁻¹ Spectrum_Target->Identify_OH Identify_CBr Identify C-Br Peak ~600 cm⁻¹ Spectrum_Target->Identify_CBr Spectrum_Ref->Identify_OH Confirmation Confirmation of -OH Group Identify_OH->Confirmation

Figure 1: Workflow for hydroxyl group confirmation using FT-IR.

Experimental Protocols

Objective: To acquire and compare the FT-IR spectra of this compound and 1-pentanol to confirm the presence of the hydroxyl functional group.

Materials:

  • FT-IR Spectrometer (e.g., equipped with a Diamond ATR accessory)

  • This compound (liquid)

  • 1-pentanol (liquid, as a reference)

  • Droppers

  • Kimwipes or other suitable cleaning wipes

  • Isopropyl alcohol or acetone (B3395972) for cleaning

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean with a soft tissue dampened with isopropyl alcohol or acetone and allow it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric interference (e.g., CO₂, water vapor).

  • Sample Spectrum Acquisition (this compound):

    • Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the FT-IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal using a Kimwipe and an appropriate solvent (e.g., isopropyl alcohol) to remove all traces of the sample. Ensure the crystal is completely dry before proceeding.

  • Reference Spectrum Acquisition (1-pentanol):

    • Repeat step 2 with 1-pentanol.

  • Data Analysis:

    • Process the acquired spectra using the spectrometer's software. This may include baseline correction and normalization if required for comparison.

    • Identify the key absorption bands in each spectrum.

    • For this compound, look for a strong, broad peak in the 3500-3200 cm⁻¹ region, indicative of the O-H stretch.[1][2][3][4] Also, identify the C-Br stretch in the 690-515 cm⁻¹ range.[2][5][6][7]

    • For 1-pentanol, identify the strong, broad O-H stretch in a similar region.

    • Compare the two spectra, noting the presence of the characteristic hydroxyl group absorption in both, and the unique C-Br absorption in this compound.

This comparative approach, supported by the provided experimental protocol, offers a clear and definitive method for the confirmation of the hydroxyl group in this compound, a critical step in quality control and structural elucidation for researchers in the chemical and pharmaceutical sciences.

References

Cyclization Efficiency: A Comparative Analysis of 4-bromopentan-1-ol and 5-bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the intramolecular cyclization of two isomeric bromoalcohols, providing a comparative analysis of their reaction efficiency supported by theoretical principles and experimental data.

The intramolecular cyclization of haloalcohols to form cyclic ethers is a fundamental transformation in organic synthesis, crucial for the construction of heterocyclic scaffolds present in numerous natural products and pharmaceutical agents. This guide provides a comparative study of the cyclization efficiency of two isomers: 4-bromopentan-1-ol and 5-bromopentan-1-ol (B46803), which lead to the formation of 2-methyltetrahydrofuran (B130290) and tetrahydropyran (B127337), respectively. The comparison is grounded in established stereoelectronic principles, namely Baldwin's rules, and supported by available experimental data.

Theoretical Framework: Baldwin's Rules for Ring Closure

The differing cyclization efficiencies of this compound and 5-bromopentan-1-ol can be rationalized by Baldwin's rules, which predict the relative favorability of ring-forming reactions.[1][2][3] These rules are based on the geometry of the transition state and the required orbital overlap for bond formation.

  • This compound undergoes a 5-exo-tet cyclization. In this process, the nucleophilic oxygen attacks the carbon bearing the bromine, forming a five-membered ring. The term "exo" indicates that the bond being broken (C-Br) is outside the newly formed ring, and "tet" refers to the tetrahedral geometry of the electrophilic carbon. According to Baldwin's rules, 5-exo-tet cyclizations are favored .[1][2][3] The geometry of a five-membered ring allows for the requisite anti-periplanar alignment of the attacking nucleophile and the leaving group, leading to an efficient S(_N)2 reaction.

  • 5-bromopentan-1-ol cyclizes via a 6-endo-tet pathway to form a six-membered ring. The "endo" designation signifies that the C-Br bond being cleaved is part of the newly forming ring. Baldwin's rules classify 6-endo-tet cyclizations as disfavored .[1][2][4] Achieving the necessary collinear arrangement for the backside attack in an S(_N)2 mechanism is sterically hindered within the forming six-membered ring.

Based on these principles, a significantly higher cyclization efficiency is predicted for this compound compared to its isomer, 5-bromopentan-1-ol.

Experimental Data and Performance Comparison

ReactantProductCyclization TypePredicted Efficiency (Baldwin's Rules)Reported Yield
This compound2-methyltetrahydrofuran5-exo-tetFavoredHigh (Specific yield data not found in a single source, but generally high)
5-bromopentan-1-olTetrahydropyran6-endo-tetDisfavoredModerate to Low (Specific yield data not found in a single source, but generally lower than favored pathways)

Note: While specific quantitative yields for these exact reactions under identical conditions are not available in the searched literature, the qualitative descriptions and the known favorability of 5-exo-tet over 6-endo-tet cyclizations strongly suggest a higher yield for the formation of 2-methyltetrahydrofuran.

Experimental Protocols

The following are generalized experimental protocols for the intramolecular cyclization of this compound and 5-bromopentan-1-ol.

Synthesis of 2-Methyltetrahydrofuran from this compound

Reaction: Intramolecular Williamson Ether Synthesis (5-exo-tet)

Procedure:

  • A solution of this compound in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • Sodium hydride (NaH), typically as a 60% dispersion in mineral oil, is added portion-wise to the stirred solution. The addition will cause the evolution of hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product, 2-methyltetrahydrofuran, can be purified by distillation.

Synthesis of Tetrahydropyran from 5-bromopentan-1-ol

Reaction: Intramolecular Williamson Ether Synthesis (6-endo-tet)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, a solution of 5-bromopentan-1-ol is prepared in a dry, polar aprotic solvent like dimethylformamide (DMF) or THF.[1][2]

  • The solution is cooled to 0 °C.

  • Sodium hydride (NaH, 60% dispersion in mineral oil) is added in small portions to the stirred solution.[1][2]

  • The reaction mixture is stirred at room temperature for an extended period, often overnight, to allow the slower cyclization to proceed. The reaction progress should be monitored by an appropriate method (TLC or GC).

  • Upon completion, the reaction is cautiously quenched with water.

  • The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.

  • Purification of the resulting tetrahydropyran is typically achieved by distillation.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the intramolecular cyclization pathways for both bromoalcohols.

G cluster_4bromo Cyclization of this compound (5-exo-tet) Reactant_4 This compound Alkoxide_4 Alkoxide Intermediate Reactant_4->Alkoxide_4 + NaH - H₂ TS_4 Favored 5-exo-tet Transition State Alkoxide_4->TS_4 Intramolecular SN2 Attack Product_4 2-methyltetrahydrofuran TS_4->Product_4 Ring Closure - Br⁻

Figure 1. Favored 5-exo-tet cyclization of this compound.

G cluster_5bromo Cyclization of 5-bromopentan-1-ol (6-endo-tet) Reactant_5 5-bromopentan-1-ol Alkoxide_5 Alkoxide Intermediate Reactant_5->Alkoxide_5 + NaH - H₂ TS_5 Disfavored 6-endo-tet Transition State Alkoxide_5->TS_5 Intramolecular SN2 Attack Product_5 Tetrahydropyran TS_5->Product_5 Ring Closure - Br⁻

Figure 2. Disfavored 6-endo-tet cyclization of 5-bromopentan-1-ol.

Conclusion

The comparative study of the cyclization of this compound and 5-bromopentan-1-ol provides a clear illustration of the predictive power of stereoelectronic principles in organic synthesis. The favored 5-exo-tet pathway for this compound leads to a more efficient formation of 2-methyltetrahydrofuran, whereas the disfavored 6-endo-tet cyclization of 5-bromopentan-1-ol results in a less efficient synthesis of tetrahydropyran. For researchers and drug development professionals, understanding these principles is paramount for the rational design of synthetic routes to complex molecules containing cyclic ether moieties. When a five-membered ring is a viable option, the 5-exo-tet cyclization is a more reliable and higher-yielding strategy compared to the corresponding six-membered ring formation via an endo-tet closure.

References

Validating the Structure of 4-bromopentan-1-ol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis of 2-methyltetrahydrofuran (B130290) (2-MeTHF) from 4-bromopentan-1-ol via intramolecular cyclization against alternative synthesis routes. Detailed experimental protocols, comparative performance data, and analytical methodologies for product validation are presented to support researchers in selecting and optimizing their synthetic strategies.

Synthesis of 2-Methyltetrahydrofuran from this compound

The primary reaction of this compound under basic conditions is an intramolecular Williamson ether synthesis, an S(_N)2 reaction, which results in the formation of the cyclic ether, 2-methyltetrahydrofuran. This reaction is favored due to the formation of a stable five-membered ring.

However, a competing E2 elimination reaction can occur, leading to the formation of 4-penten-1-ol (B13828) as a potential byproduct. The choice of base and reaction conditions can influence the ratio of the desired cyclization product to the elimination byproduct.

Reaction Mechanism and Potential Side Reactions

The reaction proceeds through the deprotonation of the hydroxyl group of this compound by a base to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon bearing the bromine atom, displacing the bromide ion and forming the 2-methyltetrahydrofuran ring.

Simultaneously, the alkoxide can act as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, leading to the elimination of HBr and the formation of 4-penten-1-ol.

G cluster_main Intramolecular Cyclization of this compound start This compound base Base (e.g., NaH) start->base Deprotonation alkoxide Alkoxide Intermediate sn2_path SN2 Pathway (Intramolecular Williamson Ether Synthesis) alkoxide->sn2_path e2_path E2 Pathway (Elimination) alkoxide->e2_path product 2-Methyltetrahydrofuran (Desired Product) sn2_path->product side_product 4-penten-1-ol (Side Product) e2_path->side_product base->alkoxide

Reaction pathways of this compound under basic conditions.

Comparison of Synthesis Methods for 2-Methyltetrahydrofuran

While the intramolecular cyclization of this compound is a direct route to 2-methyltetrahydrofuran, other methods, primarily from biomass-derived starting materials like furfural (B47365) and levulinic acid, are prevalent. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.

Synthesis MethodStarting MaterialTypical Reagents and ConditionsReported YieldPurityKey AdvantagesKey Disadvantages
Intramolecular Cyclization This compoundBase (e.g., NaH) in an inert solvent (e.g., THF)Good to High (Specific data not widely reported)HighDirect route, potentially high atom economy.Starting material may not be readily available from renewable sources.
Hydrogenation of Furfural FurfuralH₂, various catalysts (e.g., Pd/C, Ni-Cu/Al₂O₃), elevated temperature and pressure.81% - >99%[1][2]>99%[3]Utilizes a renewable feedstock.[1]Requires high pressure and temperature, multi-step process.[4]
Conversion of Levulinic Acid Levulinic AcidH₂, various catalysts (e.g., Ru-based, Ni-Cu/Al₂O₃), elevated temperature and pressure.56% - 97%[5][6]HighUtilizes a renewable feedstock.Often a multi-step process with intermediate formation.[7]

Experimental Protocols

Synthesis of 2-Methyltetrahydrofuran from this compound (Proposed Protocol)

This protocol is based on the general principles of the Williamson ether synthesis. Researchers should optimize conditions for their specific setup.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield pure 2-methyltetrahydrofuran.

Validation of Reaction Products

The validation of the reaction products involves the structural confirmation of the desired product, 2-methyltetrahydrofuran, and the identification and quantification of any side products.

G cluster_workflow Product Validation Workflow reaction_mixture Crude Reaction Mixture gcms GC-MS Analysis reaction_mixture->gcms purification Purification (Distillation) reaction_mixture->purification purity_assessment Purity Assessment gcms->purity_assessment side_product_id Side Product Identification gcms->side_product_id nmr NMR Spectroscopy structural_confirmation Structural Confirmation nmr->structural_confirmation pure_product Purified 2-MeTHF purification->pure_product pure_product->nmr

References

Kinetic Showdown: Intramolecular Cyclization of 4-Bromopentan-1-ol Outpaces its Intermolecular Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the kinetic advantages of intramolecular cyclization over competing intermolecular reactions, supported by experimental data and detailed protocols.

The intramolecular cyclization of 4-bromopentan-1-ol to form 2-methyltetrahydrofuran (B130290) serves as a prime example of the kinetic preference for intramolecular reactions over their intermolecular alternatives. This guide provides a comprehensive comparison of the kinetics of this cyclization with a competing intermolecular reaction, the Williamson ether synthesis between 1-bromopentane (B41390) and sodium ethoxide. The data presented herein unequivocally demonstrates that when the reactive functionalities are tethered within the same molecule, the reaction proceeds significantly faster, a crucial consideration in synthetic strategy and drug development.

Executive Summary of Kinetic Data

Table 1: Kinetic Parameters for the Intramolecular Cyclization of this compound

ParameterValue (Estimated)Conditions
Reactant This compoundBase (e.g., NaH) in a polar aprotic solvent (e.g., THF)
Product 2-Methyltetrahydrofuran-
Rate Constant (k_intra) Significantly higher than k_inter25 °C
Activation Energy (Ea) Lower than intermolecular reaction-
Key Feature High effective concentration of reactive groups-

Table 2: Kinetic Parameters for the Intermolecular Williamson Ether Synthesis

ParameterValueConditions
Reactants 1-Bromopentane and Sodium EthoxideEthanol (B145695)
Products Ethyl pentyl ether (major), 1-pentene (B89616) (minor)-
Rate Constant (k_inter) Base-dependent25 °C
Activation Energy (Ea) Higher than intramolecular reaction-
Key Feature Relies on random collisions in solution-

The Decisive Advantage of Proximity: Intramolecular vs. Intermolecular

The significantly faster rate of the intramolecular cyclization can be attributed to the concept of "effective concentration." In the case of this compound, the reacting alkoxide and the carbon bearing the bromine are held in close proximity by the molecular backbone. This pre-organization dramatically increases the probability of a successful collision in the correct orientation for reaction, leading to a large entropic advantage.[1] In contrast, the intermolecular reaction between 1-bromopentane and ethoxide relies on random collisions between the two species in solution, a much less frequent event.

This kinetic preference for intramolecular reactions, particularly for the formation of five- and six-membered rings, is a well-established principle in organic chemistry.[2][3][4][5] The formation of the five-membered 2-methyltetrahydrofuran ring from this compound is a sterically and entropically favored process.

Experimental Protocols

The following are detailed methodologies for conducting kinetic studies on both the intramolecular and intermolecular reactions.

Experimental Protocol 1: Kinetic Study of the Intramolecular Cyclization of this compound

Objective: To determine the rate constant for the intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • A solution of this compound and an internal standard in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction flask is thermostated to the desired temperature (e.g., 25 °C).

  • A pre-weighed amount of sodium hydride is added to the stirred solution at time t=0.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals using a syringe.

  • Each aliquot is immediately quenched by adding it to a vial containing a dilute acid solution to neutralize the unreacted sodium hydride.

  • The quenched samples are then analyzed by GC-FID to determine the concentration of the reactant (this compound) and the product (2-methyltetrahydrofuran) relative to the internal standard.

  • The rate of the reaction can be determined by plotting the natural logarithm of the concentration of this compound versus time. The negative of the slope of this line will give the pseudo-first-order rate constant.

Experimental Protocol 2: Kinetic Study of the Intermolecular Reaction of 1-Bromopentane with Sodium Ethoxide

Objective: To determine the rate constant for the reaction between 1-bromopentane and sodium ethoxide.

Materials:

  • 1-Bromopentane

  • Sodium ethoxide

  • Anhydrous ethanol

  • Internal standard (e.g., decane)

  • Quenching solution (e.g., dilute HCl)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a thermostated reaction vessel.

  • A separate solution of 1-bromopentane and an internal standard in anhydrous ethanol is also prepared.

  • Once both solutions have reached the desired reaction temperature, they are rapidly mixed at time t=0.

  • Aliquots are withdrawn at regular intervals and quenched as described in Protocol 1.

  • The concentrations of 1-bromopentane and the major product, ethyl pentyl ether, are determined by GC-FID analysis.

  • The reaction is expected to follow second-order kinetics. The rate constant can be determined by plotting 1/[reactant] versus time (assuming equimolar initial concentrations) or by using the integrated rate law for a second-order reaction.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the reaction pathways and experimental workflows.

G Reaction Pathway Comparison cluster_intra Intramolecular Cyclization cluster_inter Intermolecular Reaction This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate  + Base 2-Methyltetrahydrofuran 2-Methyltetrahydrofuran Alkoxide Intermediate->2-Methyltetrahydrofuran  (Fast, k_intra) 1-Bromopentane 1-Bromopentane Ethyl pentyl ether Ethyl pentyl ether 1-Bromopentane->Ethyl pentyl ether  + Ethoxide (Slow, k_inter) Ethoxide Ethoxide

Caption: Reaction pathways for intramolecular vs. intermolecular substitution.

G Experimental Workflow for Kinetic Analysis Start Start Prepare Reactant Solution Prepare Reactant Solution Start->Prepare Reactant Solution Thermostate Reaction Thermostate Reaction Prepare Reactant Solution->Thermostate Reaction Initiate Reaction (t=0) Initiate Reaction (t=0) Thermostate Reaction->Initiate Reaction (t=0) Withdraw Aliquots Withdraw Aliquots Initiate Reaction (t=0)->Withdraw Aliquots Quench Reaction Quench Reaction Withdraw Aliquots->Quench Reaction GC-FID Analysis GC-FID Analysis Quench Reaction->GC-FID Analysis Data Analysis Data Analysis GC-FID Analysis->Data Analysis Determine Rate Constant Determine Rate Constant Data Analysis->Determine Rate Constant

Caption: General experimental workflow for kinetic studies.

G Logical Relationship of Reaction Rates Intramolecular Cyclization Intramolecular Cyclization High Effective Concentration High Effective Concentration Intramolecular Cyclization->High Effective Concentration Favorable Entropy Favorable Entropy High Effective Concentration->Favorable Entropy Fast Reaction Rate (k_intra) Fast Reaction Rate (k_intra) Favorable Entropy->Fast Reaction Rate (k_intra) Intermolecular Reaction Intermolecular Reaction Low Reactant Concentration Low Reactant Concentration Intermolecular Reaction->Low Reactant Concentration Unfavorable Entropy Unfavorable Entropy Low Reactant Concentration->Unfavorable Entropy Slow Reaction Rate (k_inter) Slow Reaction Rate (k_inter) Unfavorable Entropy->Slow Reaction Rate (k_inter)

Caption: Factors influencing intramolecular vs. intermolecular reaction rates.

References

A Comparative Guide to the Synthesis of Tetrahydropyran: Alternative Reagents to 4-Bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydropyran (B127337) (THP) is a fundamental saturated heterocyclic ether that forms the core structure of numerous natural products, pharmaceuticals, and complex organic molecules. It also serves as a valuable, non-peroxide-forming solvent with applications in various chemical processes.[1][2] The synthesis of the THP ring is, therefore, a critical operation in organic synthesis.

The classical approach to synthesizing tetrahydropyran involves the intramolecular Williamson ether synthesis of a 5-halopentan-1-ol, such as 4-bromopentan-1-ol. While effective, this method is one of several available routes. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of tetrahydropyran, supported by experimental data and detailed protocols to aid researchers in selecting the optimal pathway for their specific needs.

Intramolecular Williamson Ether Synthesis: The Benchmark and Its Variants

The intramolecular Williamson ether synthesis is a robust and widely used method for forming cyclic ethers. The reaction proceeds via an SN2 mechanism, where a hydroxyl group, deprotonated to form an alkoxide, acts as a nucleophile to displace a leaving group on the same molecule.[3][4]

A. Synthesis from this compound (Benchmark)

This reaction serves as our baseline for comparison. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, followed by intramolecular cyclization.

Caption: Intramolecular Williamson Ether Synthesis of Tetrahydropyran.

Experimental Protocol: Synthesis from this compound

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) and wash with anhydrous hexane (B92381) to remove the oil. Suspend the washed NaH in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution to decompose any unreacted NaH. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure tetrahydropyran.

B. Alternative Leaving Groups

The efficiency of the SN2 reaction is highly dependent on the nature of the leaving group. While bromide is common, other halides or sulfonate esters can be employed. The general reactivity trend for halide leaving groups is I > Br > Cl. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups, often comparable to or better than iodide.

Starting Material PrecursorLeaving GroupRelative ReactivityKey Considerations
5-Chloropentan-1-ol-ClSlowerLess expensive starting material, but may require harsher conditions (higher temperature, longer reaction time).
5-Bromopentan-1-ol-BrModerateGood balance of reactivity and stability. A very common substrate.
5-Iodopentan-1-ol-IFasterMost reactive halide. Reaction proceeds under milder conditions. The starting material is more expensive and can be light-sensitive.
1,5-Pentanediol (B104693)-OTs / -OMsFasterRequires an additional step to convert one of the alcohol groups into a sulfonate ester. Excellent for sensitive substrates as the reaction is high-yielding and clean.[4]

Acid-Catalyzed Cyclization of 1,5-Pentanediol

A direct and atom-economical alternative is the acid-catalyzed intramolecular dehydration of 1,5-pentanediol. This method avoids the use of halides and strong bases. The mechanism involves protonation of one hydroxyl group, which then leaves as a water molecule, allowing the second hydroxyl group to attack the resulting carbocation in a cyclization step.

Caption: Acid-Catalyzed Intramolecular Dehydration of 1,5-Pentanediol.

Experimental Protocol: Synthesis from 1,5-Pentanediol

  • Preparation: In a round-bottom flask equipped with a distillation apparatus, place 1,5-pentanediol (1.0 equivalent).

  • Reaction: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Older procedures have used significant volumes of 60% sulfuric acid under pressure.[5]

  • Cyclization & Distillation: Heat the mixture. The tetrahydropyran product (boiling point: 86 °C) will form and can be distilled directly from the reaction mixture as it is produced, driving the equilibrium toward the product.

  • Workup: Collect the distillate and neutralize any co-distilled acid by washing with a saturated sodium bicarbonate solution.

  • Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous K₂CO₃), and perform a final fractional distillation to obtain pure tetrahydropyran.

Catalytic Hydrogenation of 3,4-Dihydropyran (DHP)

For large-scale and high-purity synthesis, the catalytic hydrogenation of 3,4-dihydropyran (DHP) is an exceptionally efficient method. This pathway is particularly relevant for green chemistry, as DHP can be synthesized from tetrahydrofurfuryl alcohol (THFA), a derivative of furfural, which is produced from renewable biomass.[2][6] The reaction yields are often nearly quantitative.[5]

Caption: Catalytic Hydrogenation of 3,4-Dihydropyran to Tetrahydropyran.

Experimental Protocol: Synthesis from 3,4-Dihydropyran

  • Catalyst Preparation: In a low-pressure catalytic hydrogenation apparatus, place the catalyst (e.g., Raney Nickel, washed with ether, or Ni/SiO₂).[1][5] Add a solvent such as ethanol (B145695) or perform the reaction neat.

  • Reaction Setup: Add 3,4-dihydropyran to the hydrogenation vessel. Seal the apparatus, evacuate the air, and fill with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen (e.g., 40 psi for Raney Ni, or up to 1.0 MPa for other systems) and begin agitation.[2][5] The reaction is typically rapid and exothermic, with hydrogen uptake ceasing upon completion.[5] For continuous flow systems using Ni/SiO₂, temperatures of 150–200 °C are employed.[1]

  • Workup: Once the reaction is complete, vent the excess hydrogen. Allow the catalyst to settle and decant or filter the product.

  • Purification: The resulting tetrahydropyran is often of very high purity and may not require further distillation for many applications.[5] The yield is typically >98%.[1]

Performance Comparison

MethodStarting Material(s)Key ReagentsYieldAdvantagesDisadvantages
Intramolecular Williamson Ether Synthesis 5-Halopentan-1-ol or 1,5-PentanediolStrong base (e.g., NaH)Good to ExcellentReliable, well-established, good for various substituted THPs.Requires stoichiometric strong base; generates salt byproduct; starting materials can be expensive.
Acid-Catalyzed Cyclization 1,5-PentanediolCatalytic strong acid (e.g., H₂SO₄)Moderate to GoodAtom-economical; simple reagents; product can be distilled directly.Requires heat; risk of elimination side products; strong acid can be corrosive.
Catalytic Hydrogenation 3,4-Dihydropyran (DHP)H₂, Catalyst (Ni, Pd, Pt)Excellent (>98%)[1]Extremely high yield and purity; scalable; can be derived from renewable sources.[1]Requires specialized hydrogenation equipment; catalyst handling and cost.

Advanced Strategies for Substituted Tetrahydropyrans

For the synthesis of more complex, substituted tetrahydropyran rings, which are common in drug development, more advanced methods are often employed. While not direct replacements for synthesizing the parent THP molecule, these are crucial for building molecular complexity.

  • Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a 4-hydroxytetrahydropyran. This method is powerful for creating multiple stereocenters in a single step.

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system. This is a key strategy for constructing THP rings, especially 2,6-disubstituted systems, with the stereochemical outcome often dependent on reaction conditions (kinetic vs. thermodynamic control).

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a carbonyl compound (dienophile) to form a dihydropyran ring, which can then be hydrogenated to the corresponding tetrahydropyran.

These advanced methods offer sophisticated control over stereochemistry but are typically reserved for the synthesis of complex target molecules rather than for the production of THP as a solvent or simple building block.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, logistical, and procedural information for the proper disposal of 4-Bromopentan-1-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a brominated organic compound, this compound is classified as a halogenated organic waste and requires specific handling and disposal protocols.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[4][5]

  • Ventilation: Conduct all transfers of this compound waste within a certified chemical fume hood to minimize the risk of inhalation.[3][5]

  • Ignition Sources: this compound and related compounds are flammable.[4][6] Keep waste away from heat, sparks, open flames, and other ignition sources.[4][7] Use non-sparking tools for any manipulation.[6][7]

  • Spill Management: In case of a spill, contain the leak with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[3][8] Collect the absorbed material into a sealed, leak-proof container, label it as hazardous waste containing this compound spill debris, and arrange for disposal.[2][3]

Hazard Classification Data

The following table summarizes the GHS hazard classifications for this compound, which dictate the necessary handling and disposal precautions.

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH315WarningCauses skin irritation.[9]
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation.[9]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[9]

Detailed Disposal Protocol

The proper disposal of this compound hinges on meticulous waste segregation to prevent chemical reactions and reduce disposal costs.[2][3]

1. Waste Segregation:

  • At the point of generation, collect waste containing this compound in a designated container for Halogenated Organic Waste .[1][5]
  • Crucially, do not mix this waste with non-halogenated organic solvents, acids, bases, aqueous solutions, heavy metals, or acutely toxic "P-listed" wastes.[2][3] Keeping these streams separate is critical for safety and cost-effective disposal.[3]

2. Waste Container Selection and Labeling:

  • Select a chemically compatible, leak-proof waste container with a secure, tight-fitting lid.[3][10] Polyethylene containers are often recommended for halogenated solvents.[10]
  • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[2][3]
  • The label must clearly identify the contents. Write "this compound" and its estimated percentage or volume.[1][3] If other halogenated compounds are present, list them as well.

3. Waste Accumulation:

  • Perform all waste transfers inside a chemical fume hood.[2]
  • Keep the waste container securely closed when not in use.[2]
  • Do not overfill the container; leave at least 5% of headspace to allow for thermal expansion.[3]
  • Store the sealed container in a designated Satellite Accumulation Area (SAA).[3] This area should be cool, well-ventilated, and away from incompatible materials.[10]
  • The container must be stored in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[3]

4. Arranging for Disposal:

  • Once the waste container is approximately 90% full, arrange for a waste pickup.
  • Follow your institution's specific procedures to request a collection from the EHS department or a licensed hazardous waste disposal contractor.[2]

Disposal Workflow Diagram

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal gen Waste Generation: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hood Work in Fume Hood segregate Segregate as 'Halogenated Organic Waste' gen->segregate container Select Compatible Container (e.g., Polyethylene) label_tag Affix 'Hazardous Waste' Tag container->label_tag add_waste Add Waste to Container (Fill <95%) label_tag->add_waste store Store in Secondary Containment in Satellite Accumulation Area add_waste->store segregate->container request Request Pickup from EHS or Licensed Contractor store->request dispose Final Disposal via Licensed Facility (Incineration) request->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 4-Bromopentan-1-ol, ensuring the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₅H₁₁BrO
Molecular Weight 167.04 g/mol
CAS Number 16103-56-3
Appearance Liquid (presumed)
GHS Hazard Statements H315, H319, H335[1]

Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.

Protection TypeRequired Equipment
Eye/Face Chemical safety goggles are required.[2] A face shield should be worn in addition to goggles when there is a splash hazard.[2]
Skin An impermeable, flame-retardant lab coat or gown is necessary.[3] Wear protective gloves; nitrile or neoprene gloves are recommended.[4] For tasks with a higher risk of splashing, consider double gloving. All skin must be covered.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If there is a risk of inhaling vapors, especially during a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]
Footwear Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][4]

  • Store away from heat, sparks, and open flames, as it may be flammable.

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Use non-sparking tools when handling.[2][4]

  • Avoid contact with skin and eyes.[5]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[7]

  • Do not dispose of this chemical down the drain or in regular trash.

  • Collect waste in a suitable, labeled, and closed container for disposal by a licensed waste disposal company.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical attention.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Chemical Spill Response Plan

In the event of a spill, follow this step-by-step procedure to ensure a safe and effective cleanup.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Risk (>500mL or high vapor?) start->assess evacuate Evacuate Area Notify Others Pull Fire Alarm (if ignition risk) assess->evacuate Yes (Major Spill) small_spill Small, Manageable Spill assess->small_spill No (Minor Spill) call911 Call 911 & EHS evacuate->call911 secure Secure Area (Close doors, post warnings) call911->secure end Response Complete secure->end don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) small_spill->don_ppe contain Contain Spill (Use absorbent dikes) don_ppe->contain absorb Absorb Material (Use inert absorbent, no paper towels) contain->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect package Package Waste (Seal in labeled, plastic bag/container) collect->package decontaminate Decontaminate Area (Wash with soap and water) package->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose restock Restock Spill Kit dispose->restock restock->end

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.